SB-772077B dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2.2ClH/c1-2-23-12-9(15(24)22-4-3-8(16)7-22)5-18-6-10(12)19-14(23)11-13(17)21-25-20-11;;/h5-6,8H,2-4,7,16H2,1H3,(H2,17,21);2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROPTGRSYJPJY-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CCC(C3)N)N=C1C4=NON=C4N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CC[C@@H](C3)N)N=C1C4=NON=C4N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to SB-772077B Dihydrochloride: A Potent ROCK1 and ROCK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-772077B dihydrochloride (B599025) is a potent, orally active, and selective aminofuran-based inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] With nanomolar inhibitory potency, this small molecule has emerged as a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[2] Dysregulation of the Rho/ROCK pathway has been implicated in a variety of cardiovascular diseases, inflammatory conditions, and glaucoma.[3][4]
This technical guide provides a comprehensive overview of SB-772077B dihydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathways and experimental workflows.
Core Data Presentation
Table 1: In Vitro Potency and Selectivity of SB-772077B
| Target | IC50 (nM) | Reference(s) |
| ROCK1 | 5.6 | [1][5] |
| ROCK2 | 6 | [1][5] |
| Akt1 | 324 | [5] |
| Akt2 | 1,950 | [5] |
| Akt3 | 1,290 | [5] |
| Cdk2 | ≥7,000 | [5] |
| GSK3α | ≥7,000 | [5] |
| IKKβ | ≥7,000 | [5] |
| JNK3 | ≥7,000 | [5] |
| Plk | ≥7,000 | [5] |
| RSK1 | 35 | [5] |
| MSK1 | 14 | [5] |
Table 2: In Vitro and In Vivo Functional Activity of SB-772077B
| Assay/Model | Endpoint | Effective Concentration/Dose | Reference(s) |
| Phenylephrine-precontracted rat aortic rings | Relaxation | IC50 = 39 nM | [1][5] |
| LPS-stimulated primary human macrophages | Reduction of TNF-α and IL-6 production | Dose-dependent (0.1-10 µM) | [1] |
| Angiotensin II-stimulated human primary aortic smooth muscle cells | Inhibition of actin stress fiber formation | Complete abolishment at 3 µM | [1] |
| Spontaneously hypertensive rats (oral admin.) | Reduction of blood pressure | Profound, dose-dependent (0.3-3 mg/kg) | [1] |
| Deoxycorticosterone acetate-induced hypertensive rats | Reduction of blood pressure | Significant reduction | [1] |
| Human organ-cultured anterior segment (HOCAS) | Increased aqueous humor outflow facility | 16% at 0.1 µM, 29% at 10 µM, 39% at 50 µM (after 24h) | [6] |
Signaling Pathway
The primary mechanism of action of SB-772077B is the inhibition of ROCK1 and ROCK2 kinases. These kinases are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a pivotal role in regulating cellular contractility and cytoskeletal organization primarily through the phosphorylation of Myosin Light Chain (MLC) and the inhibition of Myosin Phosphatase Target subunit 1 (MYPT1).
Caption: The RhoA/ROCK Signaling Pathway and the inhibitory action of SB-772077B.
Experimental Protocols
In Vitro ROCK Kinase Activity Assay
This protocol is a generalized procedure for determining the IC50 of SB-772077B against ROCK1 and ROCK2.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., Myosin Phosphatase Target subunit 1, MYPT1)
-
ATP
-
This compound stock solution (in DMSO or water)
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of SB-772077B in the kinase buffer.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle (DMSO control).
-
Add 2 µl of the ROCK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The final ATP concentration should be close to the Km for the respective ROCK isoform.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of SB-772077B and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro ROCK kinase activity assay.
Cellular Assay for Actin Stress Fiber Formation
This protocol describes the visualization of actin stress fibers in cultured cells to assess the cellular activity of SB-772077B.
Materials:
-
Human primary aortic smooth muscle cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Coverslips
-
Agonist (e.g., Angiotensin II)
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of SB-772077B or vehicle for 30 minutes.[1]
-
Stimulate the cells with an agonist (e.g., Angiotensin II) for a specified time to induce stress fiber formation.[1]
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Stain for F-actin by incubating with fluorescently labeled phalloidin in PBS for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Caption: Workflow for actin stress fiber staining.
In Vivo Blood Pressure Measurement in a Hypertensive Rat Model
This protocol outlines a general procedure for assessing the in vivo efficacy of SB-772077B in a rat model of hypertension.
Materials:
-
Spontaneously hypertensive rats (SHR) or other suitable hypertensive model
-
This compound for oral administration
-
Vehicle control
-
Anesthesia (e.g., isoflurane (B1672236) or urethane/ketamine)
-
Catheter for arterial cannulation (e.g., carotid or femoral artery)
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Administer SB-772077B (e.g., 0.3-3 mg/kg) or vehicle orally to the rats.[1]
-
At a predetermined time point (e.g., 2 hours post-dose, corresponding to the approximate time of maximum effect), anesthetize the rats.[1]
-
Surgically expose the carotid or femoral artery.
-
Insert a saline-filled catheter into the artery and secure it.
-
Connect the catheter to a pressure transducer linked to a data acquisition system.
-
Allow the blood pressure reading to stabilize.
-
Record the mean arterial blood pressure for a set period.
-
Compare the blood pressure readings between the SB-772077B-treated and vehicle-treated groups to determine the effect of the inhibitor.
Conclusion
This compound is a highly potent and selective inhibitor of ROCK1 and ROCK2. Its robust in vitro and in vivo activities make it an invaluable pharmacological tool for elucidating the multifaceted roles of the Rho/ROCK signaling pathway in health and disease. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of ROCK inhibition in cardiovascular, inflammatory, and other pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phalloidin staining protocol | Abcam [abcam.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of SB-772077B Dihydrochloride: A Technical Guide for Researchers
An In-depth Examination of a Potent Rho-Kinase (ROCK) Inhibitor for Inflammatory Disease Research and Development
Abstract
SB-772077B dihydrochloride (B599025) is a potent and orally active aminofuran-based inhibitor of Rho-kinase (ROCK), a key enzyme implicated in the pathophysiology of various inflammatory and cardiovascular diseases. This technical guide provides a comprehensive overview of the anti-inflammatory effects of SB-772077B dihydrochloride, targeting researchers, scientists, and professionals in drug development. The document details the compound's mechanism of action, presents quantitative data on its inhibitory activities, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Core Mechanism of Action: Inhibition of Rho-Kinase (ROCK)
This compound exerts its anti-inflammatory effects primarily through the potent and selective inhibition of Rho-kinases (ROCK1 and ROCK2).[1] These serine/threonine kinases are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a pivotal role in regulating cellular processes that are central to inflammation, including cytoskeletal dynamics, cell adhesion and motility, and the production of pro-inflammatory mediators. By inhibiting ROCK, SB-772077B disrupts these processes, leading to a reduction in the inflammatory response.
The inhibitory potency of SB-772077B against recombinant human ROCK isoforms is summarized in the table below.
| Target | IC50 (nM) |
| ROCK1 | 5.6 |
| ROCK2 | 6.0 |
| Data sourced from MedchemExpress.[1] |
Anti-Inflammatory Effects: Downregulation of Pro-Inflammatory Cytokines
A key aspect of the anti-inflammatory activity of this compound is its ability to suppress the production of pro-inflammatory cytokines. In vitro studies have demonstrated that SB-772077B dose-dependently reduces the lipopolysaccharide (LPS)-induced secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in primary human macrophages.[1]
The following table summarizes the in vitro anti-inflammatory activity of this compound.
| Cell Type | Stimulant | Cytokines Inhibited | Concentration Range |
| Primary Human Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6 | 0.1 - 10 µM |
| Data sourced from MedchemExpress.[1] |
Signaling Pathway
The anti-inflammatory effects of SB-772077B are mediated through the inhibition of the ROCK signaling pathway, which is known to influence downstream inflammatory cascades, including the NF-κB pathway. Inhibition of ROCK can prevent the activation and nuclear translocation of NF-κB, a master regulator of pro-inflammatory gene expression.
In Vivo Anti-Inflammatory Potential
While primarily investigated for its cardiovascular effects, the potent in vitro anti-inflammatory activity of SB-772077B suggests its potential for in vivo efficacy in inflammatory disease models. Other ROCK inhibitors have demonstrated therapeutic effects in animal models of inflammatory conditions such as rheumatoid arthritis. For instance, the ROCK inhibitor Y-27632 has been shown to reduce joint inflammation and bone erosion in a serum-induced arthritis model in mice.[2][3] These findings support the therapeutic potential of ROCK inhibition as a strategy for inflammatory diseases. Although direct in vivo studies of SB-772077B in arthritis models are not extensively reported in the available literature, its potent ROCK inhibition and suppression of key inflammatory cytokines in human cells provide a strong rationale for its investigation in such models.
Experimental Protocols
This section outlines the general methodologies for key experiments relevant to assessing the anti-inflammatory effects of this compound.
ROCK Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against ROCK is a kinase activity assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ROCK1 or ROCK2 enzyme and a suitable substrate (e.g., Myosin Phosphatase Targeting Subunit 1, MYPT1) are prepared in a kinase reaction buffer.
-
Compound Incubation: The ROCK enzyme is pre-incubated with varying concentrations of this compound or a vehicle control.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the extent of substrate phosphorylation is measured. This can be achieved through various methods, including ELISA-based detection using a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Inhibition of Cytokine Production in Macrophages
This protocol details the steps to assess the effect of SB-772077B on the production of inflammatory cytokines by macrophages.
Methodology:
-
Cell Culture: Primary human peripheral blood monocytes are isolated and differentiated into macrophages.
-
Cell Plating: Macrophages are seeded into multi-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes).
-
Stimulation: Macrophages are then stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS), at a concentration known to induce a robust cytokine response (e.g., 100 ng/mL).
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 18 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Analysis: The inhibition of cytokine production by SB-772077B is calculated as a percentage of the LPS-stimulated control, and dose-response curves are generated.
Conclusion
This compound is a potent inhibitor of ROCK1 and ROCK2 that demonstrates significant anti-inflammatory properties by suppressing the production of key pro-inflammatory cytokines, TNF-α and IL-6, in primary human macrophages. Its well-defined mechanism of action and in vitro efficacy make it a valuable research tool for investigating the role of the Rho/ROCK pathway in inflammatory diseases and a potential starting point for the development of novel anti-inflammatory therapeutics. Further in vivo studies in relevant inflammatory disease models are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis [frontiersin.org]
SB-772077B Dihydrochloride: A Technical Guide to its Vasodilatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the vasodilatory properties of SB-772077B dihydrochloride (B599025), a potent and selective Rho kinase (ROCK) inhibitor. The document outlines its mechanism of action, summarizes key quantitative data, and details relevant experimental protocols.
Core Mechanism of Action: Rho Kinase Inhibition
SB-772077B dihydrochloride exerts its vasodilatory effects primarily through the inhibition of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] In the vasculature, the RhoA/ROCK signaling pathway plays a crucial role in regulating smooth muscle contraction and maintaining vascular tone.[3]
Upon stimulation by vasoconstrictors, the small GTPase RhoA is activated and in turn activates ROCK. ROCK then phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP), leading to its inhibition.[3] This inhibition results in an increase in the phosphorylation of the 20-kDa myosin light chain (MLC).[4] Phosphorylated MLC promotes the interaction of actin and myosin, leading to smooth muscle contraction and vasoconstriction.[3]
SB-772077B, by inhibiting ROCK, prevents the phosphorylation and subsequent inhibition of MLCP.[4] This leads to increased MLCP activity, dephosphorylation of MLC, and ultimately, smooth muscle relaxation and vasodilation.[4] This mechanism, often referred to as "calcium sensitization," allows for vasodilation to occur independently of intracellular calcium concentrations.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy as a vasodilator.
| Parameter | Target | Value | Reference |
| IC₅₀ | Recombinant Human ROCK1 | 5.6 nM | [1][2][5][6] |
| IC₅₀ | Recombinant Human ROCK2 | 6 nM | [1][2] |
| IC₅₀ | Vasorelaxation (Phenylephrine-precontracted rat aorta) | 39 nM | [2][5][7] |
| Table 1: In Vitro Potency of this compound |
| Animal Model | Dose (Oral) | Effect | Reference |
| Spontaneously Hypertensive Rats | 1 mg/kg | ~10 mm Hg reduction in blood pressure | [5][6] |
| Spontaneously Hypertensive Rats | 3 mg/kg | ~20 mm Hg reduction in blood pressure | [5][6] |
| Spontaneously Hypertensive Rats | 30 mg/kg | ~50 mm Hg reduction in blood pressure | [5][6] |
| DOCA-salt Hypertensive Rats | 1 mg/kg | Significant reduction in blood pressure | [2] |
| Monocrotaline-induced Pulmonary Hypertensive Rats | 30, 100, 300 µg/kg (i.v.) | Dose-dependent reduction in pulmonary and systemic arterial pressure; increased cardiac output | [2][8] |
| Table 2: In Vivo Efficacy of this compound on Blood Pressure |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
ROCK Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of SB-772077B on ROCK1.
Methodology:
-
Enzyme and Substrate: Recombinant human ROCK1 (amino acids 3-543) and a biotinylated peptide substrate are used.
-
Assay Principle: The kinase activity is monitored, likely through a method that detects the phosphorylation of the biotinylated substrate.
-
Procedure:
-
Varying concentrations of SB-772077B are incubated with the ROCK1 enzyme and the peptide substrate in a suitable buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The degree of substrate phosphorylation is quantified.
-
-
Data Analysis: The signal output is converted to percentage inhibition, and the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.[6]
Ex Vivo Vasorelaxation Assay
Objective: To assess the vasodilatory effect of SB-772077B on isolated arterial tissue.
Methodology:
-
Tissue Preparation: Aortic rings are isolated from rats.
-
Experimental Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously aerated. The tension of the rings is recorded isometrically.
-
Procedure:
-
The aortic rings are pre-contracted with a vasoconstrictor, typically phenylephrine.[7]
-
Once a stable contraction is achieved, cumulative concentrations of SB-772077B are added to the organ bath.
-
The relaxation response is recorded for each concentration.
-
-
Data Analysis: The relaxation induced by SB-772077B is expressed as a percentage of the pre-contraction tension. The IC₅₀ value, representing the concentration that causes 50% relaxation, is determined from the concentration-response curve.[7]
In Vivo Blood Pressure Measurement in Hypertensive Rats
Objective: To evaluate the antihypertensive effect of SB-772077B in established models of hypertension.
Methodology:
-
Animal Models: Spontaneously Hypertensive Rats (SHR) or Deoxycorticosterone acetate (B1210297) (DOCA)-salt induced hypertensive rats are used.[5][6]
-
Drug Administration: SB-772077B is administered orally (p.o.) at various doses (e.g., 1, 3, and 30 mg/kg).[5][6]
-
Blood Pressure Monitoring: Systemic blood pressure is monitored continuously or at specific time points post-administration. This is often achieved using telemetry or tail-cuff methods.
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to a vehicle control group. The dose-dependent reduction in blood pressure is then determined.[5][6]
This guide provides a comprehensive overview of the vasodilatory properties of this compound, supported by quantitative data and detailed experimental protocols. Its potent and selective inhibition of ROCK makes it a valuable tool for research into cardiovascular diseases and a potential candidate for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-772077B Dihydrochloride: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling pathways modulated by SB-772077B dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK). This document details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling cascades.
Core Mechanism of Action
SB-772077B is an orally active, aminofurazan-based small molecule that potently inhibits both isoforms of Rho-associated kinase, ROCK1 and ROCK2.[1][2] The primary mechanism of action of SB-772077B is through the competitive inhibition of the ATP-binding site of these kinases. This inhibition prevents the phosphorylation of downstream substrates, most notably Myosin Light Chain (MLC), leading to a cascade of cellular effects.
The RhoA/ROCK signaling pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion and motility, and gene expression.[3][4] By inhibiting ROCK, SB-772077B effectively modulates these processes, leading to effects such as vasodilation, reduction of intraocular pressure, and anti-inflammatory responses.[1][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Kinase Inhibition Profile
| Target | IC50 (nM) | Selectivity Notes |
| ROCK1 | 5.6 | Highly selective against a panel of other serine/threonine kinases.[6][7] |
| ROCK2 | 6 | |
| RSK1 | 35 | Exhibits some off-target activity.[6] |
| MSK1 | 14 | Exhibits some off-target activity.[6] |
| Akt1 | 324 | |
| Akt2 | 1,950 | |
| Akt3 | 1,290 |
Table 2: Cellular and Tissue-Level Efficacy
| Assay | Effect | Concentration/Dose | Cell/Tissue Type |
| Rat Aortic Ring Relaxation | IC50 of 39 nM | 39 nM | Pre-contracted rat aortic rings[6] |
| Inhibition of LPS-induced TNF-α and IL-6 production | Dose-dependent reduction | 0.1-10 µM | Primary human macrophages[1] |
| Increased Aqueous Humor Outflow Facility | 16% increase | 0.1 µM | Human Organ-Cultured Anterior Segment[3][5] |
| 29% increase | 10 µM | ||
| 39% increase | 50 µM | ||
| Abolition of Angiotensin II-induced Actin Stress Fiber Formation | Complete abolition | 3 µM | Human primary aortic smooth muscle cells[1] |
Table 3: In Vivo Efficacy
| Animal Model | Effect | Dose |
| Spontaneously Hypertensive Rats | Profound, dose-dependent reduction in blood pressure | 0.3-3 mg/kg (oral)[1] |
| Deoxycorticosterone acetate (B1210297) (DOCA)-salt Hypertensive Rats | Significant reduction in blood pressure | 1 mg/kg[6] |
| Monocrotaline-induced Pulmonary Hypertension in Rats | Attenuation of the increase in pulmonary arterial pressure | Not specified[8] |
Signaling Pathways
SB-772077B primarily impacts the RhoA/ROCK signaling pathway. The following diagrams illustrate the core pathway and its downstream consequences.
Figure 1: Core SB-772077B signaling pathway.
The inhibition of ROCK by SB-772077B has broader implications for cellular architecture and function, including the regulation of focal adhesions and the expression of extracellular matrix components.
Figure 2: Downstream cellular effects of ROCK inhibition.
SB-772077B also exhibits anti-inflammatory properties by modulating cytokine release in immune cells.
References
- 1. Regulation of Focal Adhesion Dynamics and Cell Migration by PLC/PI3K-Mediated Metabolism of PtdIns (4,5) P2 in a Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Focal Adhesion Kinase Activation, Breast Cancer Cell Motility, and Amoeboid Invasion by the RhoA Guanine Nucleotide Exchange Factor Net1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Phospho-Myosin Light Chain 2 (Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Focal adhesion kinase: a regulator of focal adhesion dynamics and cell movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox regulation of focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential gene expression analysis related to extracellular matrix components in drug-resistant RPMI-8226 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospho-Myosin Light Chain 2 (Ser19) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
The Role of SB-772077B Dihydrochloride in Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of SB-772077B dihydrochloride (B599025), a potent and selective aminofurazan-based inhibitor of Rho-associated protein kinase (ROCK). Increased ROCK activity is a significant contributor to the hypercontraction of smooth muscle, a key factor in the pathophysiology of various cardiovascular diseases, including hypertension. SB-772077B has demonstrated significant vasodilatory and anti-inflammatory properties. This document will explore its mechanism of action, present key quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to SB-772077B Dihydrochloride
This compound is an orally active small molecule inhibitor of Rho kinase (ROCK).[1] The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are key downstream effectors of the small GTP-binding protein RhoA.[2] The RhoA/ROCK pathway plays a crucial role in regulating smooth muscle contraction, cell motility, and adhesion.[3][4] By inhibiting ROCK, SB-772077B effectively induces smooth muscle relaxation, leading to vasodilation and a reduction in blood pressure.[1]
Mechanism of Action: Inhibition of the RhoA/ROCK Pathway
The contraction of smooth muscle is primarily regulated by the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC20).[3][5] This phosphorylation is catalyzed by Ca2+/calmodulin-dependent myosin light chain kinase (MLCK).[5][6] However, the RhoA/ROCK pathway provides a Ca2+-sensitizing mechanism that enhances and sustains smooth muscle contraction.[7]
Upon stimulation by agonists such as angiotensin II or phenylephrine (B352888), G-protein-coupled receptors activate RhoA.[7][8] Activated RhoA-GTP, in turn, activates ROCK.[3] ROCK contributes to increased MLC20 phosphorylation through two primary mechanisms:
-
Direct Phosphorylation of MLC20: ROCK can directly phosphorylate MLC20 at Ser-19, promoting actin-myosin interaction and contraction.[3][9]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits MLCP activity.[7] The inhibition of MLCP prevents the dephosphorylation of MLC20, thereby prolonging the contractile state.[7]
SB-772077B exerts its smooth muscle relaxant effects by competitively inhibiting the kinase activity of ROCK, preventing the downstream phosphorylation events that lead to and maintain smooth muscle contraction.[4][10] This leads to a decrease in MLC20 phosphorylation, resulting in vasodilation.[11]
Quantitative Efficacy Data
The potency and efficacy of SB-772077B have been quantified in several key in vitro and in vivo studies. The following tables summarize the critical data.
Table 1: In Vitro Inhibitory Activity of SB-772077B against ROCK Isoforms
| Compound | Target | IC50 (nM) | Source |
| SB-772077B | Human ROCK1 | 5.6 | [1][12] |
| SB-772077B | Human ROCK2 | 6 | [1] |
Table 2: In Vitro Vasorelaxant Activity of SB-772077B
| Compound | Preparation | Pre-constricting Agent | IC50 (nM) | Source |
| SB-772077B | Rat Aortic Rings | Phenylephrine | 39 | [1][2] |
| Y-27632 (Reference ROCK Inhibitor) | Rat Aortic Rings | Phenylephrine | ~1400 | [2] |
Table 3: In Vivo Hypotensive Effects of SB-772077B in Hypertensive Rat Models
| Compound | Animal Model | Dose (mg/kg, p.o.) | Reduction in Blood Pressure (mm Hg) | Source |
| SB-772077B | Spontaneously Hypertensive Rats | 1 | ~10 | [2][12] |
| 3 | ~20 | [2][12] | ||
| 30 | ~50 | [2][12] | ||
| SB-772077B | DOCA Salt-Induced Hypertensive Rats | Not specified | Dramatic reduction | [2][12] |
Experimental Protocols
In Vitro Vasorelaxation Assay in Rat Aortic Rings
This protocol outlines the methodology used to assess the vasodilatory effects of SB-772077B on pre-constricted vascular smooth muscle.
-
Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized.
-
The thoracic aorta is excised and placed in cold Krebs-bicarbonate buffer.
-
The aorta is cleaned of connective tissue and cut into 3-4 mm rings.
-
-
Tissue Mounting:
-
Aortic rings are mounted in isolated tissue baths containing Krebs-bicarbonate buffer at 37°C and bubbled with 95% O2 / 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
-
Equilibration and Viability Check:
-
Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
-
The viability of the smooth muscle is confirmed by contracting the rings with a submaximal concentration of phenylephrine or KCl.
-
-
Experimental Procedure:
-
The aortic rings are pre-constricted with a submaximal concentration of phenylephrine to induce a stable tonic contraction.[2]
-
Once a stable plateau of contraction is reached, cumulative concentrations of SB-772077B are added to the tissue bath.
-
The resulting relaxation is recorded as a percentage of the initial phenylephrine-induced contraction.
-
-
Data Analysis:
-
Concentration-response curves are generated, and the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.
-
Actin Stress Fiber Formation Assay in Human Aortic Smooth Muscle Cells (HASMCs)
This protocol describes the assessment of SB-772077B's effect on the cellular structure of smooth muscle cells.
-
Cell Culture:
-
Primary human aortic smooth muscle cells are cultured in appropriate media until they reach a suitable confluency.
-
-
Treatment:
-
Staining and Visualization:
-
Cells are fixed and permeabilized.
-
Actin filaments are stained with fluorescently labeled phalloidin.
-
Cell nuclei may be counterstained with a nuclear dye (e.g., DAPI).
-
The cells are visualized using fluorescence microscopy.
-
-
Analysis:
-
The formation of actin stress fibers in treated cells is compared to that in untreated and vehicle-treated control cells. A complete abolishment of stress fiber formation is indicative of potent ROCK inhibition.[2]
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Smooth Muscle Contraction and Relaxation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Opportunities to Target Specific Contractile Abnormalities with Smooth Muscle Protein Kinase Inhibitors [mdpi.com]
- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Myosin Regulatory Light Chain Diphosphorylation Slows Relaxation of Arterial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho-associated kinase directly induces smooth muscle contraction through myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the cellular targets of SB-772077B dihydrochloride
An In-depth Technical Guide to the Cellular Targets of SB-772077B Dihydrochloride (B599025)
Introduction
SB-772077B dihydrochloride is a potent, orally active, and selective aminofuran-based inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Initially developed for its vasodilatory and anti-inflammatory properties, its mechanism of action has significant implications for treating cardiovascular diseases, such as hypertension, and ophthalmic conditions like glaucoma.[4][5][6] This guide provides a comprehensive overview of the cellular targets of SB-772077B, its effects on key signaling pathways, and the experimental methodologies used for its characterization.
Primary Cellular Targets and Kinase Selectivity
The primary cellular targets of SB-772077B are the two isoforms of Rho-associated kinase, ROCK1 and ROCK2. It exhibits high potency against these kinases with IC50 values in the low nanomolar range.[1][2][7] While highly selective for ROCK, SB-772077B also demonstrates inhibitory activity against other kinases, albeit at significantly lower potencies.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the quantitative data on the inhibitory activity of SB-772077B against a panel of kinases.
| Kinase Target | IC50 (nM) | Reference(s) |
| ROCK1 | 5.6 | [1][2] |
| ROCK2 | 6 | [1][2] |
| MSK1 | 14 | [2] |
| RSK1 | 35 | [2] |
| Akt1 | 324 | [2] |
| Akt3 | 1,290 | [2] |
| Akt2 | 1,950 | [2] |
| Cdk2 | ≥7,000 | [2] |
| GSK3α | ≥7,000 | [2] |
| IKKβ | ≥7,000 | [2] |
| JNK3 | ≥7,000 | [2] |
| Plk | ≥7,000 | [2] |
Mechanism of Action and Signaling Pathway
SB-772077B exerts its effects by inhibiting the Rho/ROCK signaling pathway, a critical regulator of cell shape, motility, and smooth muscle contraction.[8] The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, most notably the Myosin Light Chain (MLC) Phosphatase (MLCP) and MLC itself.
-
Inhibition of MLCP: ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.
-
Direct Phosphorylation of MLC: ROCK can also directly phosphorylate MLC.
Both actions lead to an increase in phosphorylated MLC (p-MLC), which promotes the interaction of actin and myosin, resulting in enhanced cellular contractility and the formation of actin stress fibers.[4][8] By inhibiting ROCK, SB-772077B prevents these phosphorylation events, leading to a decrease in p-MLC, disruption of actin stress fibers, and ultimately, cellular relaxation.[4]
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SB-772077B.
Experimental Protocols
Detailed methodologies are crucial for understanding and replicating the characterization of SB-772077B.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the potency of SB-772077B against target kinases.
-
Objective: To quantify the concentration of SB-772077B required to inhibit 50% of the activity of a specific kinase (e.g., ROCK1, ROCK2).
-
Materials:
-
Recombinant human kinases (e.g., ROCK1, ROCK2).
-
Specific peptide substrate for the kinase.
-
This compound, serially diluted.
-
Adenosine Triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP).
-
Kinase reaction buffer.
-
P81 phosphocellulose paper or similar for capturing phosphorylated substrate.
-
Phosphoric acid for washing.
-
Scintillation counter.
-
-
Method:
-
Prepare a reaction mixture containing the kinase buffer, the specific peptide substrate, and the recombinant kinase enzyme.
-
Add varying concentrations of SB-772077B (or DMSO as a vehicle control) to the reaction wells and incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (including [γ-³²P]ATP).
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by spotting the mixture onto P81 paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[9]
-
Measure the remaining radioactivity on the paper using a scintillation counter. This value corresponds to the amount of phosphorylated substrate, indicating kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Assay for Inhibition of Cytokine Production
This protocol is used to measure the anti-inflammatory effects of SB-772077B.
-
Objective: To determine the effect of SB-772077B on the production of inflammatory cytokines (TNF-α, IL-6) in macrophages stimulated with lipopolysaccharide (LPS).[6][10]
-
Materials:
-
Primary human macrophages or a monocytic cell line (e.g., THP-1).
-
Cell culture medium and serum.
-
LPS from E. coli.
-
This compound.
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for human TNF-α and IL-6.
-
-
Method:
-
Culture cells to an appropriate density in multi-well plates.
-
Serum-starve the cells for several hours if required.
-
Pre-treat the cells with various concentrations of SB-772077B (or vehicle control) for 30 minutes.[1][10]
-
Stimulate the cells by adding LPS (e.g., 100 ng/mL).[10]
-
Incubate the cells for a specified period (e.g., 18-24 hours) to allow for cytokine production and secretion.[10]
-
Harvest the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine concentrations in SB-772077B-treated samples to the LPS-stimulated control to determine the dose-dependent inhibitory effect.
Caption: A generalized workflow for kinase inhibitor characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
The Discovery and Development of SB-772077B Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-772077B dihydrochloride (B599025) is a potent, orally active, and selective inhibitor of Rho-associated coiled-coil forming kinase (ROCK). This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of SB-772077B. It details its mechanism of action, in vitro and in vivo potency, selectivity profile, and its effects on key physiological processes such as vasodilation and inflammation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and data presented in a clear, comparative format.
Introduction
The Rho-associated coiled-coil forming kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to the regulation of a wide array of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, and various inflammatory conditions. Consequently, the development of potent and selective ROCK inhibitors has been a significant focus of therapeutic research.
SB-772077B, an aminofuran-based compound, emerged from discovery efforts to identify novel ROCK inhibitors with improved potency and drug-like properties.[1][2] This guide summarizes the key preclinical data that underscore the therapeutic potential of SB-772077B.
Mechanism of Action
SB-772077B exerts its pharmacological effects through the direct inhibition of ROCK1 and ROCK2. By binding to the ATP-binding site of the kinase domain, it prevents the phosphorylation of downstream substrates, most notably myosin light chain (MLC) and myosin light chain phosphatase (MLCP).[3][4] Inhibition of ROCK leads to a decrease in MLC phosphorylation, resulting in smooth muscle relaxation and vasodilation.[1][3] Furthermore, by modulating cytoskeletal dynamics and gene expression, ROCK inhibition by SB-772077B also leads to a reduction in the production of pro-inflammatory cytokines.[5][6]
References
- 1. ahajournals.org [ahajournals.org]
- 2. reprocell.com [reprocell.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-Kinase 1/2 Inhibition Prevents Transforming Growth Factor-β-Induced Effects on Pulmonary Remodeling and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to SB-772077B Dihydrochloride: A Potent Rho Kinase (ROCK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-772077B dihydrochloride (B599025) is a potent, orally active, and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). As a member of the aminofuran-based class of inhibitors, it has demonstrated significant therapeutic potential in preclinical models of various cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of SB-772077B dihydrochloride. Detailed methodologies for key in vitro and in vivo assays are presented, along with visual representations of its mechanism of action and experimental workflows to facilitate further research and development.
Chemical Structure and Properties
This compound is chemically described as (3S)-1-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl]carbonyl]-3-pyrrolidinamine dihydrochloride. Its structure is characterized by a central imidazo[4,5-c]pyridine core, substituted with an aminofurazan moiety and a chiral aminopyrrolidinyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (3S)-1-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl]carbonyl]-3-pyrrolidinamine dihydrochloride |
| CAS Number | 607373-46-6 |
| Molecular Formula | C₁₅H₁₈N₈O₂ · 2HCl |
| Molecular Weight | 415.28 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% (typically analyzed by HPLC) |
| Solubility | Soluble in water (≥ 100 mM) and DMSO (≥ 100 mM) |
| SMILES | CCN1C(C2=NON=C2N)=NC2=C1C=NC=C2C(=O)N1CC--INVALID-LINK--C1.Cl.Cl |
| Storage | Store at 4°C in a dry, dark place. For long-term storage, -20°C or -80°C is recommended. |
Mechanism of Action: Potent and Selective ROCK Inhibition
SB-772077B is a potent inhibitor of both major isoforms of Rho kinase, ROCK1 and ROCK2. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration. In many pathological conditions, such as hypertension and inflammation, this pathway is upregulated. By inhibiting ROCK, SB-772077B effectively blocks the phosphorylation of downstream substrates, leading to vasodilation and anti-inflammatory effects.
Caption: The RhoA/ROCK signaling pathway leading to smooth muscle contraction.
Table 2: In Vitro Inhibitory Activity of SB-772077B
| Target | IC₅₀ (nM) |
| ROCK1 | 5.6[1][2] |
| ROCK2 | 6.0[1][2] |
| RSK1 | 35 |
| MSK1 | 14 |
| Akt1 | 324 |
| Akt2 | 1,950 |
| Akt3 | 1,290 |
| Cdk2, GSK3α, IKKβ, JNK3, Plk | ≥7,000 |
Preclinical Pharmacology
In Vitro Studies
SB-772077B has demonstrated significant activity in a range of cell-based assays, highlighting its potential as a vasodilator and anti-inflammatory agent.
Table 3: In Vitro Functional Activity of SB-772077B
| Assay | Cell Type/Tissue | Endpoint | Result (IC₅₀ or Effect) |
| Vasorelaxation | Phenylephrine-precontracted rat aortic rings | Relaxation | IC₅₀ = 39 nM |
| Anti-inflammation | LPS-stimulated human primary macrophages | TNF-α and IL-6 production | Dose-dependent reduction |
| Actin Stress Fiber Formation | Angiotensin II-stimulated human aortic smooth muscle cells | Abolition of stress fibers | Complete abolition at 3 µM |
In Vivo Studies
Oral and intravenous administration of SB-772077B has been shown to effectively lower blood pressure in various rodent models of hypertension.
Table 4: In Vivo Efficacy of SB-772077B in Hypertensive Rat Models
| Animal Model | Administration Route | Dose Range | Key Findings |
| Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 0.3 - 3 mg/kg | Profound, dose-dependent reduction in blood pressure. |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | Oral (p.o.) | 1 - 3 mg/kg | Significant reduction in blood pressure. |
| Monocrotaline-induced Pulmonary Hypertensive Rats | Intravenous (i.v.) | 30 - 300 µg/kg | Decreased pulmonary and systemic arterial pressure; increased cardiac output. |
Experimental Protocols
In Vitro ROCK Kinase Inhibition Assay
This protocol outlines a typical enzymatic assay to determine the IC₅₀ of SB-772077B against ROCK1 and ROCK2.
Caption: Workflow for an in vitro ROCK kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human ROCK1 or ROCK2 is diluted in kinase assay buffer. A suitable substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), and ATP are also prepared in the same buffer. Serial dilutions of this compound are made in DMSO and then further diluted in the assay buffer.
-
Kinase Reaction: The kinase, substrate, and SB-772077B (or vehicle control) are combined in a microplate well. The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be achieved using various methods, such as an ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: The percentage of inhibition for each concentration of SB-772077B is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic curve.
Vasorelaxation Assay in Rat Aortic Rings
This ex vivo protocol assesses the vasodilatory properties of SB-772077B.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O₂/5% CO₂.
-
Contraction: The aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine.
-
Treatment: Once a stable contraction is achieved, cumulative concentrations of SB-772077B are added to the organ bath.
-
Measurement: The relaxation of the aortic rings is recorded isometrically.
-
Data Analysis: The percentage of relaxation for each concentration is calculated relative to the pre-contracted tension. The IC₅₀ value is determined from the concentration-response curve.
Anti-Inflammatory Assay in Macrophages
This cell-based assay evaluates the ability of SB-772077B to suppress the production of pro-inflammatory cytokines.
Caption: Workflow for an anti-inflammatory assay in macrophages.
Methodology:
-
Cell Culture: Human primary macrophages or a suitable macrophage cell line (e.g., THP-1) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of SB-772077B for a defined period (e.g., 30-60 minutes).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for a further 18-24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibition of cytokine production by SB-772077B is calculated relative to the LPS-stimulated control.
In Vivo Blood Pressure Measurement in Hypertensive Rats
This protocol describes the measurement of blood pressure in conscious, hypertensive rats following oral administration of SB-772077B.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) or DOCA-salt induced hypertensive rats are used.
-
Blood Pressure Monitoring: Blood pressure can be measured non-invasively using a tail-cuff system or invasively via radiotelemetry for continuous monitoring.
-
Dosing: A baseline blood pressure is established. SB-772077B is then administered orally via gavage at various doses.
-
Data Collection: Blood pressure and heart rate are monitored at multiple time points post-dosing.
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose and time point. The dose-response relationship is then determined.
Illustrative Synthesis and Purification
The synthesis of SB-772077B, an aminofuran-based ROCK inhibitor, involves a multi-step process. A plausible synthetic route, based on related literature for similar heterocyclic compounds, is outlined below.
Caption: Illustrative synthetic workflow for this compound.
Purification: The crude product from the final synthetic step is typically purified using reverse-phase high-performance liquid chromatography (HPLC). The purified free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by precipitation or lyophilization to yield the final product with high purity.
Conclusion
This compound is a highly potent and selective ROCK inhibitor with demonstrated efficacy in preclinical models of cardiovascular and inflammatory diseases. Its favorable pharmacological profile makes it a valuable research tool for elucidating the role of the Rho/ROCK pathway in various physiological and pathological processes. The detailed information and protocols provided in this technical guide are intended to support further investigation into the therapeutic potential of SB-772077B and the development of novel ROCK inhibitors.
References
Pharmacological Profile of SB-772077B Dihydrochloride: A Technical Guide
Introduction
SB-772077B dihydrochloride (B599025) is a potent, orally active, and selective aminofuran-based inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This small molecule has garnered significant interest within the research community for its potential therapeutic applications in cardiovascular diseases, inflammatory conditions, and glaucoma.[3][4] Increased ROCK activity is implicated in the pathophysiology of various disorders by promoting smooth muscle contraction and regulating blood pressure.[5] SB-772077B exerts its effects by targeting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA, thereby modulating cellular processes such as cytoskeletal arrangement, cell motility, and smooth muscle contraction.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of SB-772077B, detailing its inhibitory activity, selectivity, and effects in various in vitro and in vivo models.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of SB-772077B have been characterized across multiple assays. The data is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of SB-772077B
| Target | Assay Type | Value | Reference |
| Human ROCK1 | Recombinant Enzyme Assay | IC₅₀ = 5.6 nM | [1][5][6] |
| Human ROCK2 | Recombinant Enzyme Assay | IC₅₀ = 6.0 nM | [1][6] |
| Rat Aortic Rings | Phenylephrine-precontracted tissue | IC₅₀ = 39 nM | [1][5][6] |
Table 2: Kinase Selectivity Profile of SB-772077B
| Kinase | IC₅₀ (nM) | Reference |
| ROCK1 | 5.6 | [6] |
| ROCK2 | 6 | [6] |
| MSK1 | 14 | [6] |
| RSK1 | 35 | [6] |
| Akt1 | 324 | [6] |
| Akt3 | 1,290 | [6] |
| Akt2 | 1,950 | [6] |
| Cdk2 | ≥7,000 | [6] |
| GSK3α | ≥7,000 | [6] |
| IKKβ | ≥7,000 | [6] |
| JNK3 | ≥7,000 | [6] |
| Plk | ≥7,000 | [6] |
Table 3: In Vitro and Ex Vivo Functional Effects of SB-772077B
| Model System | Parameter Measured | Concentration | Result | Reference |
| Human Trabecular Meshwork (HTM) Cells | Cell Viability (MTT Assay) | 0.1–100 µM | No significant effect | [3] |
| Human Organ-Cultured Anterior Segment | Aqueous Humor Outflow Facility | 0.1 µM | 16% increase | [3] |
| Human Organ-Cultured Anterior Segment | Aqueous Humor Outflow Facility | 10 µM | 29% increase (p=0.018) | [3] |
| Human Organ-Cultured Anterior Segment | Aqueous Humor Outflow Facility | 50 µM | 39% increase (p=0.004) | [3] |
| LPS-stimulated Human Macrophages | TNF-α and IL-6 Production | 0.1-10 µM | Dose-dependent reduction | [1][7] |
Table 4: In Vivo Effects of SB-772077B
| Animal Model | Administration Route | Dose | Primary Effect | Reference |
| Spontaneously Hypertensive Rats | Oral (p.o.) | 0.3-3 mg/kg | Profound, dose-dependent reduction of blood pressure | [1] |
| DOCA-salt Hypertensive Rats | Oral (p.o.) | 1 mg/kg | Dramatic lowering of blood pressure | [5][6] |
| Monocrotaline-induced Pulmonary Hypertensive Rats | Intravenous (i.v.) | 30, 100, 300 µg/kg | Reduction in pulmonary and systemic arterial pressure; increased cardiac output | [6][8] |
Signaling Pathway and Mechanism of Action
SB-772077B functions by inhibiting the RhoA/ROCK signaling pathway, which plays a critical role in regulating smooth muscle contraction. The small GTPase RhoA activates ROCK, which in turn phosphorylates multiple downstream substrates. A key action of ROCK is the phosphorylation and inactivation of Myosin Light Chain Phosphatase (MLCP), and the direct phosphorylation of Myosin Light Chain (MLC).[3] This leads to an increase in phosphorylated MLC (p-MLC), promoting actin-myosin interaction, the formation of actin stress fibers, and ultimately, cell contraction.[3][4] By inhibiting ROCK, SB-772077B prevents this cascade, leading to a decrease in p-MLC, disruption of actin stress fibers, and cellular relaxation.[3] This mechanism underlies its vasodilatory effects and its ability to increase aqueous humor outflow in the eye.[3]
Figure 1: Rho/ROCK signaling pathway and the inhibitory action of SB-772077B.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
ROCK Enzyme Inhibition Assay
This protocol is a general representation for determining the IC₅₀ value against recombinant ROCK isoforms.
-
Objective: To quantify the concentration of SB-772077B required to inhibit 50% of ROCK1 or ROCK2 enzymatic activity.
-
Materials: Recombinant human ROCK1 or ROCK2, appropriate kinase buffer, ATP, and a suitable substrate peptide.
-
Procedure:
-
Prepare a series of dilutions of SB-772077B in DMSO.
-
In a microplate, add the ROCK enzyme, the substrate peptide, and the diluted SB-772077B or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity via scintillation counting.
-
Plot the percentage of kinase inhibition against the logarithm of the SB-772077B concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Figure 2: General workflow for a ROCK enzymatic inhibition assay.
Cell Viability (MTT) Assay
This assay was used to assess the cytotoxicity of SB-772077B on Human Trabecular Meshwork (HTM) cells.[3]
-
Objective: To determine the effect of SB-772077B on the metabolic activity and viability of cultured cells.
-
Materials: HTM cells, 96-well plates, cell culture medium, SB-772077B, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed HTM cells (e.g., 10⁴ cells/well) into a 96-well plate and culture until 80-90% confluent.[3]
-
Serum-starve the cells for 12 hours.[3]
-
Replace the medium with fresh media containing various concentrations of SB-772077B (e.g., 0.1–100 μM) or vehicle control.[3]
-
Incubate the cells for 24 hours.[3]
-
Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Ex Vivo Aortic Ring Vasorelaxation Assay
This protocol assesses the vasodilatory properties of SB-772077B.[5][6]
-
Objective: To measure the ability of SB-772077B to induce relaxation in pre-contracted arterial smooth muscle.
-
Materials: Isolated rat thoracic aorta, organ bath system with force transducers, Krebs-Henseleit buffer, phenylephrine (B352888) (or another vasoconstrictor), and SB-772077B.
-
Procedure:
-
Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm).
-
Mount the aortic rings in an organ bath filled with oxygenated Krebs-Henseleit buffer at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction in the rings by adding a vasoconstrictor, such as phenylephrine.
-
Once the contraction reaches a plateau, add SB-772077B in a cumulative, concentration-dependent manner.
-
Record the changes in isometric tension using a force transducer.
-
Calculate the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the SB-772077B concentration to determine the IC₅₀ value.
-
Figure 3: Workflow for the ex vivo aortic ring vasorelaxation assay.
In Vivo Blood Pressure Measurement in Hypertensive Rats
This protocol is used to evaluate the antihypertensive effects of SB-772077B.[1][5]
-
Objective: To measure the effect of orally administered SB-772077B on systemic blood pressure in a hypertensive animal model.
-
Materials: Spontaneously hypertensive rats (SHR) or DOCA-salt induced hypertensive rats, a method for blood pressure measurement (e.g., tail-cuff method or telemetry), and SB-772077B formulated for oral gavage.
-
Procedure:
-
Acclimatize the hypertensive rats to the blood pressure measurement procedure to minimize stress-induced variations.
-
Measure the baseline systolic and diastolic blood pressure and heart rate for each animal.
-
Administer SB-772077B (e.g., 0.3, 1, 3, 30 mg/kg) or vehicle control to the rats via oral gavage.[1][5]
-
Measure blood pressure and heart rate at multiple time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the peak effect and duration of action.
-
Analyze the data by comparing the change in blood pressure from baseline in the drug-treated groups to the vehicle-treated group.
-
Conclusion
SB-772077B dihydrochloride is a highly potent and selective ROCK inhibitor with significant vasodilatory and anti-inflammatory properties.[5] Its ability to effectively lower blood pressure in hypertensive models and increase aqueous humor outflow facility demonstrates its therapeutic potential in cardiovascular disease and glaucoma.[3][6] The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, facilitating further investigation into the therapeutic applications of ROCK inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB-772077B Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of SB-772077B dihydrochloride (B599025), a potent and selective Rho-kinase (ROCK) inhibitor.
Mechanism of Action
SB-772077B is an orally active, aminofuran-based small molecule that potently inhibits ROCK1 and ROCK2.[1][2] The ROCK signaling pathway plays a crucial role in regulating cellular contraction, motility, and cytoskeletal organization.[3] By inhibiting ROCK, SB-772077B disrupts the phosphorylation of downstream targets, including Myosin Light Chain (MLC), leading to cellular relaxation and changes in the actin cytoskeleton.[3] This mechanism of action underlies its vasodilatory, anti-inflammatory, and potential anti-glaucoma effects.[1][3][4]
Signaling Pathway
The primary signaling pathway affected by SB-772077B is the RhoA/ROCK pathway. Activated RhoA stimulates ROCK, which in turn phosphorylates and inactivates myosin phosphatase, while directly phosphorylating MLC.[3] This leads to an increase in phosphorylated MLC (p-MLC), promoting actin-myosin interaction, stress fiber formation, and cellular contraction.[3] SB-772077B directly inhibits ROCK, preventing these downstream events.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of SB-772077B.
Quantitative Data Summary
The following tables summarize the key quantitative data for SB-772077B dihydrochloride.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 Value | Cell/System | Reference |
|---|---|---|---|
| ROCK1 (human, recombinant) | 5.6 nM | Enzyme Assay | [1][2][5] |
| ROCK2 (human, recombinant) | 6.0 nM | Enzyme Assay | [1][2][5] |
| RSK1 | 35 nM | Enzyme Assay | [5] |
| MSK1 | 14 nM | Enzyme Assay | [5] |
| Akt1 | 324 nM | Enzyme Assay | [5] |
| Akt2 | 1,950 nM | Enzyme Assay | [5] |
| Akt3 | 1,290 nM | Enzyme Assay | [5] |
| Phenylephrine-precontracted rat aortic rings | 39 nM | Organ Bath Assay |[2][5] |
Table 2: Cellular Activity and In Vivo Effects
| Activity | Effective Concentration / Dose | Model System | Effect | Reference |
|---|---|---|---|---|
| Cytotoxicity | 0.1 - 100 µM | Human Trabecular Meshwork (HTM) cells | No significant effect on cell viability | [3] |
| Actin Stress Fiber Formation Inhibition | 3 µM | Human Primary Aortic Smooth Muscle Cells (Angiotensin II-induced) | Complete abolishment | [1][2] |
| Inflammatory Cytokine Reduction (TNF-α, IL-6) | 0.1 - 10 µM | Primary Human Macrophages (LPS-induced) | Dose-dependent reduction | [1][2] |
| Aqueous Humor Outflow Facility Increase | 10 µM | Human Organ-Cultured Anterior Segment (ex vivo) | 29% increase after 24h | [3][6] |
| Aqueous Humor Outflow Facility Increase | 50 µM | Human Organ-Cultured Anterior Segment (ex vivo) | 39% increase after 24h | [3][6] |
| Blood Pressure Reduction | 0.3 - 3 mg/kg (p.o.) | Spontaneously Hypertensive Rats | Profound, dose-dependent reduction | [1][2] |
| Pulmonary Arterial Pressure Reduction | 30, 100, 300 µg/kg (i.v.) | Rats with Monocrotaline-induced Pulmonary Hypertension | Significant reduction |[5][7] |
Experimental Protocols
Protocol 1: Inhibition of Stress Fiber Formation in Vascular Smooth Muscle Cells
This protocol details the methodology to assess the effect of SB-772077B on angiotensin II-induced actin stress fiber formation in human primary aortic smooth muscle cells.
Caption: Workflow for assessing inhibition of stress fiber formation.
Methodology:
-
Cell Culture: Culture human primary aortic smooth muscle cells in appropriate media. Seed cells onto glass coverslips in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: To reduce baseline signaling, serum-starve the cells for 24 hours prior to the experiment.
-
Inhibitor Pre-treatment: Prepare a working solution of this compound in serum-free media. Pre-treat the cells by incubating them with 3 µM SB-772077B or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.[1][2]
-
Stimulation: Induce stress fiber formation by adding an agonist such as Angiotensin II (e.g., 100 nM) to the media and incubate for an additional 15-30 minutes.
-
Fixation and Permeabilization:
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 Phalloidin) to stain F-actin, according to the manufacturer's protocol.
-
Counterstain nuclei with DAPI.
-
-
Microscopy: Mount the coverslips onto microscope slides and visualize the actin cytoskeleton using a fluorescence microscope. Compare the formation of stress fibers in SB-772077B-treated cells versus vehicle-treated controls.
Protocol 2: Assessment of Anti-inflammatory Activity in Macrophages
This protocol describes how to measure the inhibitory effect of SB-772077B on the production of inflammatory cytokines (TNF-α, IL-6) in primary human macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Isolate and culture primary human macrophages according to standard laboratory protocols.
-
Plating: Plate the macrophages in a 24-well plate at a suitable density and allow them to adhere.
-
Pre-treatment:
-
LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a non-stimulated control group.
-
Incubation: Incubate the plate for 4-24 hours (time-course may need optimization) at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the collected supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of SB-772077B compared to the LPS-stimulated vehicle control.
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol is used to determine if SB-772077B exhibits cytotoxic effects on a given cell line, such as Human Trabecular Meshwork (HTM) cells.
Methodology:
-
Cell Seeding: Seed HTM cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to attach overnight.
-
Treatment:
-
Prepare various concentrations of SB-772077B (e.g., 0.1 µM to 100 µM) in the appropriate cell culture medium.[3]
-
Remove the old medium and add 100 µL of the SB-772077B solutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage relative to the vehicle-treated control cells. A viability of over 95% is considered non-toxic.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-772077B Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-772077B dihydrochloride (B599025) is a potent and selective, orally active aminofuran-based inhibitor of Rho-associated protein kinase (ROCK).[1][2] It demonstrates high affinity for both ROCK1 and ROCK2 isoforms, making it a valuable tool for investigating the cellular functions of these kinases and for preclinical research in various disease models.[1][3][4][5] The ROCK signaling pathway plays a crucial role in regulating a wide range of cellular processes, including cell adhesion, migration, proliferation, and apoptosis, primarily through its effects on the actin cytoskeleton.[6][7] Dysregulation of the ROCK pathway has been implicated in numerous pathologies, including cardiovascular diseases, inflammatory disorders, and glaucoma.[1][6][8][9]
These application notes provide detailed protocols for the use of SB-772077B dihydrochloride in cell culture, including methods for assessing its effects on cytokine secretion, cytoskeletal organization, and cell viability.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of their downstream substrates.[5] This inhibition leads to a reduction in myosin light chain (MLC) phosphorylation, resulting in decreased actin-myosin contractility and subsequent alterations in cell morphology and motility.[6]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ROCK1) | 5.6 nM | Recombinant human ROCK1 | [1][4][5] |
| IC50 (ROCK2) | 6 nM | Recombinant human ROCK2 | [1][3][4][5] |
| IC50 (Aortic Ring Relaxation) | 39 nM | Phenylephrine-precontracted rat aortic rings | [1][4][5] |
| Effective Concentration (Actin Stress Fiber Inhibition) | 3 µM | Human primary aortic smooth muscle cells | [1][4] |
| Effective Concentration (Cytokine Reduction) | 0.1 - 10 µM | Primary human macrophages | [1][4] |
| Effective Concentration (Aqueous Humor Outflow Increase) | 0.1 - 50 µM | Human trabecular meshwork (HTM) cells | [6] |
Table 2: Kinase Selectivity Profile of SB-772077B
| Kinase | IC50 (nM) | Reference |
| ROCK1 | 5.6 | [5] |
| ROCK2 | 6 | [5] |
| MSK1 | 14 | [5] |
| RSK1 | 35 | [5] |
| Akt1 | 324 | [5] |
| Akt2 | 1,950 | [5] |
| Akt3 | 1,290 | [5] |
| Cdk2 | ≥7,000 | [5] |
| GSK3α | ≥7,000 | [5] |
| IKKβ | ≥7,000 | [5] |
| JNK3 | ≥7,000 | [5] |
| Plk | ≥7,000 | [5] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The ROCK signaling pathway and the inhibitory action of SB-772077B.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for studying the effects of SB-772077B.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water and DMSO.[5][10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the molecular weight of 415.28 g/mol , calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).[10]
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol for Inhibition of LPS-Induced Cytokine Secretion in Macrophages
This protocol describes how to assess the effect of SB-772077B on the production of inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[1][4][5]
Materials:
-
Primary human macrophages or a macrophage-like cell line (e.g., THP-1)
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) prior to the experiment.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of SB-772077B (e.g., 0.1, 1, 10 µM).[1][4] Include a vehicle control (DMSO) at the same final concentration as the highest SB-772077B concentration.
-
Incubation: Incubate the cells for 30 minutes at 37°C and 5% CO2.[1][4]
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (or a concentration previously determined to elicit a robust cytokine response in your cell type).
-
Incubation: Incubate the plate for an additional 4-24 hours (optimize incubation time for the specific cytokines being measured).
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well and store it at -80°C until analysis.
-
Cytokine Quantification: Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol for Assessing Actin Stress Fiber Formation
This protocol details the visualization of changes in actin cytoskeletal organization in response to SB-772077B treatment.
Materials:
-
Human primary aortic smooth muscle cells (or other adherent cell type)
-
Complete cell culture medium
-
This compound stock solution
-
Angiotensin II (or another suitable agonist to induce stress fibers)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 12-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Pre-treatment: Pre-treat the cells with SB-772077B (e.g., 3 µM) for 30 minutes.[1][4] Include a vehicle control.
-
Stimulation: Stimulate the cells with Angiotensin II (e.g., 100 nM) for 15-30 minutes to induce stress fiber formation.[1][4]
-
Fixation: Gently wash the cells twice with PBS and then fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells three times with PBS. Incubate the cells with fluorescently labeled phalloidin (to stain F-actin) for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of actin stress fibers and nuclei.
Protocol for Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of SB-772077B on cultured cells.
Materials:
-
Human trabecular meshwork (HTM) cells or other cell line of interest[11]
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing a range of SB-772077B concentrations (e.g., 0.1 - 100 µM).[11] Include wells with medium only (background control) and cells with vehicle (negative control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control cells. Studies have shown that SB-772077B at concentrations up to 100 µM does not exhibit significant toxicity in HTM cells.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and targeting the Rho kinase pathway in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SB 772077B dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-772077B Dihydrochloride in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-772077B dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It demonstrates high affinity for both ROCK1 and ROCK2 isoforms, making it a valuable tool for investigating the diverse cellular processes regulated by this signaling pathway. These application notes provide detailed protocols for utilizing SB-772077B dihydrochloride in various in vitro assays to study its effects on inflammation, smooth muscle relaxation, cytoskeletal dynamics, and direct ROCK activity.
Mechanism of Action
SB-772077B is an aminofuran-based, orally active inhibitor of ROCK1 and ROCK2. The ROCK pathway plays a crucial role in regulating a variety of cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility. By inhibiting ROCK, SB-772077B can effectively modulate these processes, leading to effects such as vasodilation and reduction of inflammatory responses.
Caption: Simplified ROCK signaling pathway and the inhibitory action of SB-772077B.
Quantitative Data Summary
The following tables summarize the in vitro potency and effective concentrations of this compound in various assays.
Table 1: Inhibitory Potency of SB-772077B
| Target | IC50 Value | Assay Type |
| ROCK1 | 5.6 nM | Recombinant Human Enzyme Assay[1][2] |
| ROCK2 | 6 nM | Recombinant Human Enzyme Assay[1][2] |
| Rat Aortic Ring Relaxation | 39 nM | Phenylephrine-precontracted |
Table 2: Effective Concentrations in Cell-Based Assays
| Assay | Cell Type | Effective Concentration | Effect |
| Cytokine Release | Primary Human Macrophages | 0.1 - 10 µM | Dose-dependent reduction of LPS-induced TNF-α and IL-6[1] |
| Actin Stress Fiber Formation | Human Primary Aortic Smooth Muscle Cells | 3 µM | Complete abolition of Angiotensin II-induced stress fibers[1] |
| Cell Viability | Human Trabecular Meshwork Cells | Up to 50 µM | No significant effect on cell viability |
| Aqueous Humor Outflow | Human Trabecular Meshwork Cells | 0.1 - 50 µM | Increased outflow facility |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Cytokine Release in Macrophages
This protocol details the methodology to assess the anti-inflammatory effects of SB-772077B by measuring the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated primary human macrophages.[1]
Materials:
-
Primary human macrophages
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
Seed primary human macrophages in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 30 minutes.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Caption: Workflow for the inhibition of LPS-induced cytokine release assay.
Protocol 2: Rat Aortic Ring Relaxation Assay
This ex vivo protocol is designed to evaluate the vasodilatory properties of SB-772077B on pre-contracted rat aortic rings.
Materials:
-
Thoracic aorta from a rat
-
Krebs-Henseleit solution
-
This compound
-
Organ bath system with isometric force transducer
Procedure:
-
Isolate the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
Induce a stable contraction with phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
Protocol 3: Inhibition of Actin Stress Fiber Formation
This cell-based imaging assay assesses the ability of SB-772077B to inhibit the formation of actin stress fibers induced by an agonist like Angiotensin II.[1]
Materials:
-
Human primary aortic smooth muscle cells
-
Angiotensin II
-
This compound
-
Formaldehyde solution
-
Triton X-100
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed human primary aortic smooth muscle cells on glass coverslips and allow them to adhere.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with this compound (e.g., 3 µM) for 30 minutes.
-
Stimulate the cells with Angiotensin II for 30 minutes.
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin filaments with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Visualize the actin stress fibers using a fluorescence microscope.
Protocol 4: Cell-Based ROCK Activity Assay (MYPT1 Phosphorylation)
This protocol describes a cell-based ELISA to measure the intracellular activity of ROCK by quantifying the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).
Materials:
-
Adherent cell line of interest
-
This compound
-
Cell lysis buffer
-
ELISA plate pre-coated with anti-MYPT1 antibody
-
Anti-phospho-MYPT1 (Thr696 or Thr853) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and culture to desired confluency.
-
Treat the cells with this compound at various concentrations for a specified time.
-
Lyse the cells and collect the lysate.
-
Add the cell lysates to the anti-MYPT1 coated ELISA plate and incubate to capture total MYPT1.
-
Wash the plate and add the anti-phospho-MYPT1 antibody to detect the phosphorylated form of MYPT1.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with stop solution and measure the absorbance at 450 nm.
-
A decrease in absorbance indicates inhibition of ROCK activity.
Caption: Workflow for a cell-based ROCK activity ELISA.
Concluding Remarks
This compound is a versatile research tool for elucidating the role of ROCK signaling in health and disease. The protocols provided herein offer a framework for investigating its effects in a range of in vitro systems. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful consideration of concentration ranges and treatment times is crucial for obtaining robust and reproducible data.
References
Preparing SB-772077B Dihydrochloride Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of SB-772077B dihydrochloride (B599025), a potent Rho-kinase (ROCK) inhibitor. The protocols outlined herein are intended for research and drug development applications. This guide includes detailed information on the chemical properties, solubility, and stability of SB-772077B dihydrochloride, alongside step-by-step instructions for preparing stock solutions for both in vitro and in vivo studies.
Introduction
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It demonstrates inhibitory activity against both ROCK1 and ROCK2 isoforms with IC50 values of approximately 5.6 nM and 6 nM, respectively.[1][2][3][4] The inhibition of the Rho/ROCK signaling pathway leads to a variety of cellular effects, including the reduction of inflammatory cytokine production and vasodilation.[1][2][5] These properties make SB-772077B a valuable tool for investigating the role of ROCK in various physiological and pathological processes, including cardiovascular diseases and inflammatory conditions.[1][2][6] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C15H18N8O2 · 2HCl | [3] |
| Molecular Weight | 415.28 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
| CAS Number | 607373-46-6 | [2] |
Solubility
This compound exhibits good solubility in common laboratory solvents. The solubility data is crucial for selecting the appropriate solvent for stock solution preparation.
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM | [3] |
| DMSO | 100 mM | [3] |
For in vivo applications, specific formulations may be required to achieve the desired concentration and vehicle compatibility. One such formulation involves a multi-solvent system.[2]
Experimental Protocols
Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Deionized or distilled water, sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Optional: Sonicator or water bath
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 415.28 g/mol x 1000 mg/g = 4.15 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 4.15 mg of this compound powder using an analytical balance.
-
-
Dissolve in DMSO:
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, brief sonication or warming in a water bath can aid in dissolution.[2]
-
-
Storage:
Preparation of a 10 mM Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of this compound in water.
-
Calculate the required mass:
-
As in the previous protocol, 4.15 mg of this compound is required for 1 mL of a 10 mM solution.
-
-
Weigh the compound:
-
Weigh out 4.15 mg of the compound.
-
-
Dissolve in water:
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile deionized or distilled water.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly.
-
-
Storage:
-
Aliquot and store at -20°C or -80°C as described for the DMSO stock solution.
-
Visualization of Key Processes
Rho-Kinase (ROCK) Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by SB-772077B.
Caption: Simplified Rho-Kinase (ROCK) signaling pathway and the inhibitory action of SB-772077B.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: General experimental workflow for preparing this compound stock solutions.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This application note provides a detailed protocol for the preparation of this compound stock solutions for research purposes. Adherence to these guidelines will help ensure the accuracy, consistency, and reliability of experimental outcomes. Proper storage and handling are essential to maintain the stability and activity of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining with SB-772077B Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-772077B dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility.[3][4] Inhibition of this pathway leads to distinct morphological changes, most notably the disassembly of actin stress fibers.[2][5] Immunofluorescence staining is a powerful technique to visualize these cytoskeletal rearrangements following treatment with SB-772077B.
These application notes provide a detailed protocol for the immunofluorescence staining of F-actin in cells treated with SB-772077B dihydrochloride. The included data and diagrams will aid researchers in designing and interpreting experiments aimed at understanding the cellular effects of ROCK inhibition.
Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a reference for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (ROCK1) | 5.6 nM | Recombinant Human | [1][2][6] |
| IC50 (ROCK2) | 6.0 nM | Recombinant Human | [1][2][6] |
| Effective Concentration for Actin Stress Fiber Abolition | 3 µM (30 min treatment) | Human Primary Aortic Smooth Muscle Cells | [2] |
| Effective Concentration for F-actin Reduction | 50 µM (2 hr treatment) | Primary Human Trabecular Meshwork (HTM) Cells | [5] |
Signaling Pathway
This compound targets ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The inhibition of ROCK disrupts the signaling cascade that leads to the formation and contraction of actin stress fibers.
Caption: The ROCK signaling pathway and the inhibitory action of SB-772077B.
Experimental Workflow
The following diagram outlines the key steps for investigating the effects of SB-772077B on the actin cytoskeleton using immunofluorescence.
Caption: Experimental workflow for immunofluorescence staining after SB-772077B treatment.
Experimental Protocols
This protocol is designed for cells grown on glass coverslips in a 24-well plate and can be adapted for other formats.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, U2OS, or primary cells)
-
Glass coverslips
-
24-well tissue culture plate
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI or Hoechst stain
-
Antifade mounting medium
-
Microscope slides
Protocol:
-
Cell Seeding and Culture:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they are well-adhered and have reached the desired confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (a range of 3 µM to 50 µM can be tested).
-
Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Aspirate the old medium from the cells and replace it with the medium containing SB-772077B or the vehicle control.
-
Incubate for the desired treatment time (e.g., 30 minutes to 2 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Add 1 mL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific binding sites.
-
-
F-actin Staining:
-
Dilute the fluorescently-conjugated phalloidin in 1% BSA in PBS to its recommended working concentration.
-
Aspirate the blocking solution and add the phalloidin solution to each well, ensuring the coverslips are fully covered.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Aspirate the phalloidin solution and wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with a DAPI or Hoechst solution (diluted in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Wick away excess PBS from the edge of the coverslip with a kimwipe.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging:
-
Store the slides at 4°C, protected from light, until imaging.
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Expected Results
Treatment with SB-772077B is expected to cause a dose- and time-dependent decrease in the number and thickness of actin stress fibers. Cells may also exhibit a more rounded or stellate morphology compared to the well-spread phenotype of the vehicle-treated control cells.[5] Quantitative image analysis can be performed to measure changes in cell area, circularity, and the intensity and organization of F-actin staining.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 4. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Image analysis for the quantitative comparison of stress fibers and focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Cell Viability with SB-772077B Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-772077B dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell shape, motility, proliferation, and apoptosis.[5] Dysregulation of this pathway has been implicated in numerous diseases, including cancer, hypertension, and glaucoma.[5] Consequently, ROCK inhibitors like SB-772077B are valuable tools for investigating cellular function and potential therapeutic interventions.
These application notes provide a comprehensive overview and detailed protocols for utilizing SB-772077B dihydrochloride in cell viability assays. The provided information is intended to guide researchers in accurately assessing the cytotoxic and cytostatic effects of this compound on various cell types.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of ROCK1 and ROCK2.[1][2] This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and LIM kinase (LIMK), thereby disrupting the organization and contractility of the actin cytoskeleton.[5]
The Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA, often in response to extracellular signals mediated by G-protein coupled receptors. Activated RhoA (RhoA-GTP) binds to and activates ROCK, leading to a cascade of downstream events that ultimately regulate cellular functions.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SB-772077B.
Data Presentation: Effects of SB-772077B on Cell Viability
Existing research indicates that this compound exhibits low cytotoxicity in certain cell types. The following table summarizes quantitative data from a study on Human Trabecular Meshwork (HTM) cells.
| Cell Line | Assay Type | Compound Concentration (µM) | Incubation Time | % Cell Viability (Mean ± SD) | Reference |
| Human Trabecular Meshwork (HTM) | MTT | 0.1 - 100 | 24 hours | > 85% (87.8 ± 5.9) | [6] |
While extensive data on the effect of SB-772077B across a wide range of cancer cell lines is not yet available, studies on other ROCK inhibitors have demonstrated effects on cancer cell proliferation and survival.[6][7] It is therefore recommended to perform a dose-response analysis to determine the specific IC50 value for the cell line of interest.
Experimental Protocols
The following are detailed protocols for two common colorimetric cell viability assays, MTT and CCK-8, which can be readily adapted for use with this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., water or DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: CCK-8 (Cell Counting Kit-8) Assay
This assay utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
CCK-8 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Workflow:
Caption: Workflow for the CCK-8 cell viability assay.
Procedure:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for the desired treatment duration.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of the Rho/ROCK signaling pathway. The protocols and information provided in these application notes offer a solid foundation for conducting cell viability assays with this compound. It is crucial to optimize assay conditions for each specific cell line and experimental setup to ensure accurate and reproducible results.
References
- 1. researchhub.com [researchhub.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rho-Associated Protein Kinase (ROCK) Inhibitors Inhibit Survivin Expression and Sensitize Pancreatic Cancer Stem Cells to Gemcitabine | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Studying Pulmonary Hypertension with SB-772077B Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-772077B dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1] The RhoA/ROCK signaling pathway is a critical regulator of vascular smooth muscle cell contraction, proliferation, and migration, and its overactivation is implicated in the pathogenesis of pulmonary hypertension (PH).[2][3][4] By inhibiting ROCK, SB-772077B promotes vasodilation and has been shown to attenuate the development of experimental pulmonary hypertension, making it a valuable tool for studying the underlying mechanisms of this disease and for evaluating potential therapeutic strategies.[1] These application notes provide detailed protocols for the use of SB-772077B in both in vivo and in vitro models of pulmonary hypertension.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
In pulmonary hypertension, various stimuli, such as hypoxia and inflammatory cytokines, lead to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates its downstream effector, ROCK. ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent vasoconstriction of the pulmonary arteries. Furthermore, the RhoA/ROCK pathway contributes to the pathological remodeling of the pulmonary vasculature by promoting the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs).[2][4][5] SB-772077B exerts its effects by directly inhibiting the kinase activity of ROCK1 and ROCK2.[1][6]
Caption: The RhoA/ROCK signaling pathway in pulmonary hypertension and the inhibitory action of SB-772077B.
Quantitative Data
In Vivo Efficacy of SB-772077B in a Monocrotaline-Induced Pulmonary Hypertension Rat Model
The following table summarizes the hemodynamic parameters in rats treated with a single intravenous injection of monocrotaline (B1676716) (60 mg/kg) to induce pulmonary hypertension. SB-772077B was administered intraperitoneally at a dose of 3 or 6 mg/kg from day 15 to day 35 post-monocrotaline injection. Hemodynamic measurements were performed on day 36.
| Group | n | Mean Pulmonary Arterial Pressure (mmHg) | Mean Systemic Arterial Pressure (mmHg) | Cardiac Output (ml/min) |
| Control | 8 | 18 ± 1 | 115 ± 6 | 85 ± 9 |
| Monocrotaline | 8 | 46 ± 4 | 108 ± 8 | 75 ± 8 |
| Monocrotaline + SB-772077B (3 or 6 mg/kg) | 8 | 28 ± 2* | 105 ± 7 | 80 ± 7 |
| Data are presented as mean ± SEM. *p < 0.05 compared to the Monocrotaline group. | ||||
| (Data synthesized from Dhaliwal et al., J Pharmacol Exp Ther, 2009) |
Acute Hemodynamic Effects of Intravenous SB-772077B in Rats with Monocrotaline-Induced Pulmonary Hypertension
The table below shows the acute effects of a single intravenous injection of SB-772077B (300 µg/kg) on hemodynamic parameters in rats 29 days after monocrotaline administration.
| Parameter | Monocrotaline-Treated (Baseline) | Monocrotaline-Treated + SB-772077B (300 µg/kg i.v.) |
| Mean Pulmonary Arterial Pressure (mmHg) | 46 ± 4 | 23 ± 4 |
| Mean Systemic Arterial Pressure (mmHg) | 108 ± 8 | 75 ± 6 |
| Cardiac Output (ml/min) | 75 ± 8 | 95 ± 10* |
| Data are presented as mean ± SEM (n=8). *p < 0.05 compared to baseline. | ||
| (Data synthesized from Dhaliwal et al., J Pharmacol Exp Ther, 2009) |
Experimental Protocols
In Vivo Study: Monocrotaline-Induced Pulmonary Hypertension in Rats
This protocol describes the induction of pulmonary hypertension in rats using monocrotaline and subsequent treatment with SB-772077B.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Monocrotaline (MCT)
-
SB-772077B dihydrochloride
-
Sterile saline solution (0.9% NaCl)
-
1 M HCl and 1 M NaOH
-
Anesthetic (e.g., Inactin, 100 mg/kg i.p.)
-
Pressure transducer and recording system
-
Catheters for hemodynamic measurements
Procedure:
-
Induction of Pulmonary Hypertension:
-
Dissolve monocrotaline in 1 M HCl and adjust the pH to 7.4 with 1 M NaOH.
-
Administer a single subcutaneous or intravenous injection of monocrotaline (60 mg/kg) to the rats.[7]
-
House the animals under standard conditions for 14 days to allow for the development of pulmonary hypertension.
-
-
Preparation and Administration of SB-772077B:
-
This compound is soluble in water and DMSO. For in vivo use, dissolve SB-772077B in sterile saline to the desired concentration (e.g., for a 3 mg/kg dose in a 300g rat, dissolve 0.9 mg in an appropriate volume for intraperitoneal injection).
-
From day 15 to day 35 post-monocrotaline injection, administer SB-772077B (3 or 6 mg/kg) or vehicle (saline) via intraperitoneal injection once daily.
-
-
Hemodynamic Measurements:
-
On day 36, anesthetize the rats.
-
Perform a tracheotomy and mechanically ventilate the animals.
-
Insert a catheter into the right jugular vein and advance it through the right ventricle into the pulmonary artery to measure pulmonary arterial pressure.[8]
-
Insert a catheter into the carotid artery to measure systemic arterial pressure.
-
Use a thermodilution catheter to measure cardiac output.
-
Record all hemodynamic parameters using a pressure transducer and a data acquisition system.
-
-
Assessment of Right Ventricular Hypertrophy (Fulton's Index):
-
Following hemodynamic measurements, euthanize the animal.
-
Excise the heart and dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).[9]
-
Weigh the RV and the LV+S separately.
-
Calculate Fulton's Index as the ratio of RV weight to LV+S weight (RV/[LV+S]).[9][10][11] An increase in this ratio indicates right ventricular hypertrophy.
-
Caption: Experimental workflow for the in vivo study of SB-772077B in a rat model of pulmonary hypertension.
In Vitro Study: Proliferation of Pulmonary Artery Smooth Muscle Cells (PASMCs)
This protocol outlines a method to assess the anti-proliferative effects of SB-772077B on PASMCs.
Materials:
-
Human or rat pulmonary artery smooth muscle cells (PASMCs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Proliferation stimulus (e.g., platelet-derived growth factor (PDGF), 10 ng/mL)
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Fixation/denaturation solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture PASMCs in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Serum Starvation and Treatment:
-
To synchronize the cells in the G0/G1 phase of the cell cycle, replace the complete medium with serum-free medium and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of SB-772077B (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO or saline).
-
-
Stimulation of Proliferation:
-
Add the proliferation stimulus (e.g., PDGF) to the wells, except for the negative control wells.
-
-
BrdU Labeling and Detection:
-
After 24 hours of stimulation, add BrdU labeling reagent to each well and incubate for 2-4 hours.
-
Remove the labeling medium and fix/denature the cells according to the manufacturer's protocol of the BrdU assay kit.[12]
-
Incubate with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.[12]
-
Add TMB substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition by comparing the absorbance of SB-772077B-treated wells to the vehicle-treated, stimulated wells.
-
Caption: Experimental workflow for the in vitro PASMC proliferation assay with SB-772077B.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel. Appropriate safety precautions should be taken when handling all chemical and biological materials. It is recommended to optimize the protocols for specific experimental conditions.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. ahajournals.org [ahajournals.org]
- 3. RhoA/Rho-kinase signaling: a therapeutic target in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role and Regulation of Pulmonary Artery Smooth Muscle Cells in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. media.cellsignal.com [media.cellsignal.com]
SB-772077B Dihydrochloride: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-772077B dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The Rho/ROCK signaling pathway is a critical regulator of cytoskeletal dynamics, playing a significant role in various neuronal processes including neurite outgrowth, axonal regeneration, and synaptic plasticity.[3][4] Inhibition of this pathway has emerged as a promising therapeutic strategy for various neurological disorders, including spinal cord injury and neurodegenerative diseases.[5][6] These application notes provide an overview of the utility of SB-772077B dihydrochloride in neuroscience research, along with detailed protocols for its use in key in vitro and in vivo experimental models.
Mechanism of Action
SB-772077B is an aminofuran-based small molecule that acts as a competitive inhibitor of ATP binding to ROCK1 and ROCK2.[1] This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to a reduction in actin-myosin contractility and changes in cellular morphology.[7] In the context of neuroscience, inhibition of ROCK by SB-772077B can overcome the inhibitory signals present in the central nervous system (CNS) environment, such as those from myelin-associated inhibitors, thereby promoting axonal growth and regeneration.[4][5]
Data Presentation
In Vitro Efficacy and Selectivity of SB-772077B
| Target | IC50 (nM) | Source |
| ROCK1 | 5.6 | [1][2] |
| ROCK2 | 6 | [1][2] |
| Akt1 | 324 | [2] |
| Akt2 | 1,950 | [2] |
| Akt3 | 1,290 | [2] |
| RSK1 | 35 | [2] |
| MSK1 | 14 | [2] |
In Vivo Effects of SB-772077B
| Model | Dosing | Effect | Source |
| Spontaneously Hypertensive Rats | 0.3-3 mg/kg (p.o.) | Profound reduction in blood pressure | [1] |
| Monocrotaline-induced Pulmonary Hypertension in Rats | 30, 100, and 300 μg/kg (i.v.) | Reduced pulmonary and systemic arterial pressure, increased cardiac output | [2] |
Signaling Pathway
Caption: RhoA/ROCK Signaling Pathway in Neurons.
Experimental Protocols
In Vitro Neurite Outgrowth Assay
This protocol is adapted from established methods for assessing the effects of ROCK inhibitors on neurite outgrowth in primary neurons or neuronal cell lines.[8][9][10]
Caption: Experimental Workflow for Neurite Outgrowth Assay.
Materials:
-
Primary neurons (e.g., cortical, hippocampal, or DRG neurons) or a suitable neuronal cell line (e.g., PC12, SH-SY5Y).
-
Culture medium and supplements appropriate for the chosen cell type.
-
Poly-D-lysine or other appropriate coating substrate.
-
This compound stock solution (in DMSO or water).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating:
-
Coat culture plates or coverslips with an appropriate substrate (e.g., poly-D-lysine).
-
Plate cells at a density that allows for clear visualization of individual neurites.
-
-
Differentiation (for cell lines):
-
If using a cell line like PC12, induce differentiation with a suitable agent such as Nerve Growth Factor (NGF).
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Replace the culture medium with the medium containing SB-772077B or a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period sufficient to observe neurite outgrowth, typically 24 to 72 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with the primary antibody against a neuronal marker.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of branches, and the percentage of cells with neurites.
-
In Vivo Spinal Cord Injury (SCI) Model
This protocol outlines a general procedure for evaluating the therapeutic potential of SB-772077B in a rodent model of spinal cord injury. The use of ROCK inhibitors in SCI models has been shown to promote axonal regeneration and functional recovery.[11][12]
Materials:
-
Adult female Sprague-Dawley rats.
-
Anesthetic agents (e.g., isoflurane, ketamine/xylazine).
-
Surgical instruments for laminectomy.
-
Spinal cord contusion device (e.g., NYU Impactor).
-
This compound for in vivo administration (formulated in a suitable vehicle).
-
Methods for behavioral assessment (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale).
-
Histological reagents for tissue processing and analysis.
Procedure:
-
Spinal Cord Injury Surgery:
-
Anesthetize the rat and perform a laminectomy at the desired spinal level (e.g., T10).
-
Induce a moderate contusion injury using a standardized impactor.
-
-
Drug Administration:
-
Administer this compound or a vehicle control. The route of administration (e.g., systemic via intraperitoneal injection or local via intrathecal delivery) and dosing regimen should be optimized. Based on previous studies with ROCK inhibitors, treatment is often initiated shortly after injury and continued for a defined period.
-
-
Behavioral Assessment:
-
Evaluate locomotor recovery at regular intervals (e.g., weekly) using the BBB scale or other appropriate behavioral tests.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the spinal cord tissue.
-
Process the tissue for histological analysis, including assessment of lesion size, white matter sparing, and axonal regeneration (e.g., by staining for serotonergic or corticospinal tract fibers).
-
In Vivo Alzheimer's Disease (AD) Model
ROCK inhibitors are being investigated for their potential to ameliorate pathological features of Alzheimer's disease.[13] This protocol provides a framework for testing SB-772077B in a transgenic mouse model of AD.
Materials:
-
Transgenic AD model mice (e.g., 5XFAD, APP/PS1).[14]
-
Age-matched wild-type control mice.
-
This compound for in vivo administration.
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze).
-
Reagents for immunohistochemistry and biochemical analysis (e.g., antibodies against Aβ and phosphorylated tau).
Procedure:
-
Animal Groups and Treatment:
-
Divide transgenic and wild-type mice into treatment (SB-772077B) and vehicle control groups.
-
Administer the compound for a specified duration, which may range from several weeks to months, depending on the study design.
-
-
Behavioral Testing:
-
Conduct a battery of behavioral tests to assess cognitive function, such as spatial learning and memory in the Morris water maze.
-
-
Biochemical and Histological Analysis:
-
Following the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemical analysis to quantify amyloid plaque deposition and tau pathology.
-
Use techniques such as ELISA or Western blotting to measure the levels of soluble and insoluble Aβ peptides.
-
Assess markers of neuroinflammation and synaptic density.
-
Conclusion
This compound is a valuable research tool for investigating the role of the Rho/ROCK signaling pathway in the nervous system. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at exploring novel therapeutic strategies for neurological disorders characterized by impaired axonal regeneration and neuronal dysfunction. The protocols provided herein offer a starting point for researchers to incorporate SB-772077B into their neuroscience research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Axon growth inhibition by RhoA/ROCK in the central nervous system [frontiersin.org]
- 4. Axon growth inhibition by RhoA/ROCK in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Evoked Synaptic Plasticity of Excitatory Transmission in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-ROCK inhibitors as emerging strategies to promote nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurite Outgrowth Assays [sigmaaldrich.com]
- 10. criver.com [criver.com]
- 11. Rho-ROCK inhibition in the treatment of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rho Kinase Inhibitor Y27632 Improves Recovery After Spinal Cord Injury by Shifting Astrocyte Phenotype and Morphology via the ROCK/NF-κB/C3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rock inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Kinase Assay for SB-772077B Dihydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-772077B dihydrochloride (B599025) is a potent, orally active, and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK)[1][2][3]. It demonstrates high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values in the low nanomolar range[1][2][3]. ROCKs are serine/threonine kinases that play a crucial role in regulating cellular processes such as smooth muscle contraction, actin cytoskeleton organization, and cell adhesion and motility[4]. The inhibition of the ROCK signaling pathway is a promising therapeutic strategy for various cardiovascular diseases, inflammatory conditions, and glaucoma[1][4][5][6].
These application notes provide a detailed protocol for determining the in vitro kinase activity of SB-772077B dihydrochloride against ROCK1 and ROCK2. The described assay is essential for researchers screening and characterizing ROCK inhibitors.
Signaling Pathway
The Rho-associated kinases (ROCK) are key effectors of the small GTPase RhoA. Upon activation, ROCK phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC), leading to increased actin-myosin contractility and stress fiber formation. SB-772077B inhibits this pathway, resulting in cellular relaxation.
Caption: ROCK Signaling Pathway Inhibition by SB-772077B.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against ROCK1 and ROCK2, as well as its selectivity against other kinases.
| Kinase Target | IC50 (nM) | Reference |
| ROCK1 | 5.6 | [1][2] |
| ROCK2 | 6.0 | [1][2] |
| RSK1 | 35 | [2] |
| MSK1 | 14 | [2] |
| Akt1 | 324 | [2] |
| Akt2 | 1,950 | [2] |
| Akt3 | 1,290 | [2] |
| Cdk2 | ≥7,000 | [2] |
| GSK3α | ≥7,000 | [2] |
| IKKβ | ≥7,000 | [2] |
| JNK3 | ≥7,000 | [2] |
| Plk | ≥7,000 | [2] |
Experimental Protocols
In Vitro Kinase Assay for ROCK1 and ROCK2
This protocol is designed to measure the inhibitory activity of this compound on ROCK1 and ROCK2 kinases using a luminescence-based assay that quantifies ATP consumption (ADP production).
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase substrate (e.g., Long S6K/RSK substrate peptide)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in Kinase Assay Buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction Setup:
-
Add 5 µL of Kinase Assay Buffer to each well of a white assay plate.
-
Add 2.5 µL of the diluted this compound or DMSO (for vehicle control) to the appropriate wells.
-
Add 2.5 µL of the ROCK enzyme (ROCK1 or ROCK2) to each well.
-
Add 2.5 µL of the kinase substrate to each well.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the respective ROCK enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow
The following diagram illustrates the workflow for the in vitro kinase assay.
Caption: In Vitro Kinase Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB-772077B dihydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of SB-772077B dihydrochloride (B599025). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is SB-772077B dihydrochloride and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). It exhibits high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values of approximately 5.6 nM and 6 nM, respectively. By inhibiting ROCK, this compound interferes with the RhoA/ROCK signaling pathway, which plays a crucial role in regulating cellular processes such as smooth muscle contraction, actin cytoskeleton organization, and cell migration.[1][2][3] This inhibition leads to effects like vasodilation and reduction of inflammatory cytokines.
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[4][5][6] For powdered compound, it is recommended to desiccate at room temperature.[6] Once dissolved, stock solutions should be stored under the following conditions:
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7]
Troubleshooting Guide: Solubility Issues
Q3: I am having trouble dissolving this compound. What can I do?
A3: If you are encountering difficulties in dissolving this compound, consider the following troubleshooting steps:
-
For aqueous solutions: Use of an ultrasonic bath can aid in dissolution.[8]
-
For DMSO solutions: Gentle warming and sonication are recommended. One supplier suggests that for a concentration of 38.33 mg/mL (92.30 mM), ultrasonic treatment, warming, and heating to 80°C may be necessary.[8] It is also crucial to use freshly opened, non-hygroscopic DMSO, as absorbed moisture can significantly impact solubility.[8]
Q4: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue with compounds prepared in high-concentration DMSO stocks.[9] This "crashing out" occurs because the compound is less soluble in the aqueous environment of the media.[9] Here are some solutions:
-
Pre-warm your media: Always use cell culture media that has been pre-warmed to 37°C.[9]
-
Create an intermediate dilution: Instead of adding the high-concentration DMSO stock directly to your media, first, create an intermediate dilution of this compound in pre-warmed media.
-
Slow addition and mixing: Add the stock solution (or intermediate dilution) dropwise to the final volume of media while gently vortexing or swirling.[9] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit of the compound in your final experimental conditions. Try lowering the final working concentration.
-
Check for media interactions: In some cases, components of the cell culture media can interact with the compound, leading to precipitation over time. If you observe delayed precipitation, consider using a different media formulation.
Data Presentation
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 41.53[4] | 100[4][5][6] | Sonication may be required for complete dissolution.[8] |
| DMSO | 41.53[4] | 100[4][5][6] | May require sonication, warming, and heating to 80°C. Use of fresh, non-hygroscopic DMSO is recommended.[8] |
| PBS | 25[8] | 60.20[8] | Sonication is needed for a clear solution.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh the required amount of this compound (Molecular Weight: 415.28 g/mol ).[4]
-
Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.15 mg of the compound in 1 mL of DMSO.
-
Aid dissolution: If the compound does not dissolve readily, gently warm the solution and use a sonicator until the solution is clear.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Pre-warm media: Pre-warm the desired volume of complete cell culture medium to 37°C.
-
Thaw stock solution: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize precipitation, first, prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed media. Mix gently.
-
Prepare the final working solution: Add the required volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. Add the stock solution dropwise while gently swirling the media. Ensure the final DMSO concentration in the media is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Visual inspection: After preparation, visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
Mandatory Visualizations
Signaling Pathway
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of SB-772077B.
Experimental Workflow
Caption: Workflow for the solubilization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 4. SB 772077B dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
SB-772077B dihydrochloride stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of SB-772077B dihydrochloride (B599025) in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of SB-772077B dihydrochloride?
For optimal stability, it is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is soluble in DMSO up to 100 mM.[1][3][4][5]
Q2: What are the recommended storage conditions for this compound stock solutions?
To prevent degradation, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots under the following conditions:
It is crucial to use tightly sealed vials to prevent the absorption of moisture.[2]
Q3: How stable is this compound in aqueous solutions?
Q4: I am observing a decrease in the inhibitory effect of this compound in my multi-day cell culture experiment. What could be the cause?
A gradual loss of inhibitory activity in a cell-based assay over an extended period could be due to the degradation of this compound in the cell culture medium at 37°C.[7] It is advisable to assess the stability of the compound in your specific cell culture medium under experimental conditions. If significant degradation is observed, consider replenishing the compound at regular intervals during the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation observed upon dilution of DMSO stock solution in aqueous buffer. | The aqueous solubility of the compound has been exceeded. | Ensure the final concentration of the working solution is within the aqueous solubility limit. The solubility in water is up to 100 mM.[1][3][4][5] If issues persist, consider using a different buffer system or the inclusion of a solubilizing agent, though this should be validated for compatibility with your assay. |
| Inconsistent results between experiments. | Degradation of the stock solution due to improper storage or handling. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][2] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1] Always use a freshly prepared aqueous working solution for each experiment. |
| Loss of compound activity over time in an aqueous working solution. | The compound is degrading in the aqueous environment. | Prepare the aqueous working solution immediately before use. For longer experiments, it may be necessary to prepare fresh solutions at specific time points. Conduct a stability assessment in your experimental buffer to determine the rate of degradation (see Experimental Protocols section). |
Data Summary
Solubility Data
| Solvent | Maximum Concentration | Reference(s) |
| Water | 100 mM | [1][3][4][5] |
| DMSO | 100 mM | [1][3][4][5] |
Storage Recommendations for Stock Solutions
| Storage Temperature | Duration | Key Considerations | Reference(s) |
| -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Use tightly sealed vials. | [6] |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. Use tightly sealed vials. | [6] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol provides a general method to evaluate the chemical stability of this compound in a specific aqueous solution over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][7]
Materials:
-
This compound
-
High-purity DMSO
-
Your aqueous experimental buffer (e.g., PBS, cell culture medium)
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
HPLC-MS system with a C18 reverse-phase column
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Initial Sample (T=0):
-
Dilute the stock solution in your aqueous buffer to the final working concentration.
-
Immediately take an aliquot of this solution.
-
Quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This serves as your baseline measurement.
-
-
Incubate Sample: Incubate the remaining aqueous working solution under your intended experimental conditions (e.g., 37°C, protected from light).
-
Prepare Time-Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution and process them as described in step 2.
-
HPLC-MS Analysis:
-
Analyze the samples using a suitable HPLC-MS method.
-
Monitor the peak area of the parent compound (SB-772077B) at each time point.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide an indication of the compound's stability under your experimental conditions.
Visualizations
Rho-Associated Kinase (ROCK) Signaling Pathway
SB-772077B is a potent inhibitor of ROCK1 and ROCK2. The diagram below illustrates the central role of ROCK in regulating cellular processes such as contraction and cytoskeletal dynamics.
Caption: The ROCK signaling pathway, a target of SB-772077B.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps for determining the stability of this compound in an aqueous solution.
Caption: Workflow for assessing compound stability in aqueous solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Preventing SB-772077B dihydrochloride precipitation in media
Welcome to the technical support center for SB-772077B dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is SB-772077B dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent, orally active small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It exhibits high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values of 5.6 nM and 6 nM, respectively.[1] By inhibiting ROCK, SB-772077B interferes with signaling pathways that regulate the actin cytoskeleton, cell adhesion, and smooth muscle contraction.[3] This activity gives it vasodilatory and anti-inflammatory properties.[4][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[2][6] For cell culture experiments, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7] If using water as the solvent, it is advisable to prepare fresh solutions or store for a shorter duration.
Q4: Why does my this compound precipitate when I add it to my cell culture medium?
A4: Precipitation of small molecules like this compound, when diluted from a DMSO stock into an aqueous cell culture medium, is a common issue. This phenomenon, often referred to as "salting out," occurs because the compound is significantly less soluble in the aqueous medium than in the concentrated DMSO stock.[8] The rapid change in solvent polarity upon dilution can cause the compound to crash out of solution.
Q5: What is the maximum concentration of DMSO that is safe for most cell lines?
A5: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxic and off-target effects.[9][10] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental media.
Problem: this compound precipitates upon dilution into cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Exchange | Adding a highly concentrated DMSO stock directly into a large volume of aqueous media causes a rapid decrease in solvent polarity, leading to precipitation.[9] | Perform a serial dilution of the high-concentration DMSO stock into pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion.[9][11] |
| High Final Compound Concentration | The desired final concentration of SB-772077B in the media may exceed its aqueous solubility limit. | Try lowering the final working concentration of the inhibitor in your assay.[10] |
| High Final DMSO Concentration | While DMSO aids in the initial dissolution, a high final concentration in the media can still lead to precipitation upon significant dilution and can be toxic to cells.[9] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[10] This may necessitate preparing a more dilute intermediate stock solution in DMSO. |
| Interaction with Media Components | Components in the cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility.[12][13] | Consider testing the solubility in a simpler buffered solution like PBS to determine if media components are the primary issue. If possible, try a different basal media formulation. |
| Temperature Fluctuations | Moving culture vessels between the incubator and room temperature can cause temperature changes that may affect the solubility of the compound.[12] | Minimize the time that culture plates are outside of a controlled temperature environment. Use a heated stage for microscopy if possible. |
| pH of the Medium | The solubility of some compounds can be pH-dependent.[11] | Ensure your media is properly buffered. While altering the pH of the culture media is generally not advisable, being aware of this factor can be helpful in troubleshooting. |
Data Presentation
Solubility of this compound
| Solvent | Maximum Concentration | Reference(s) |
| Water | 100 mM | [2][6][14] |
| DMSO | 100 mM | [2][6] |
Experimental Protocols
Recommended Protocol for Preparing a Working Solution of this compound in Cell Culture Media
This protocol is designed to minimize the risk of precipitation when diluting a DMSO stock solution of this compound.
-
Prepare a High-Concentration Stock Solution:
-
Create an Intermediate Dilution in DMSO:
-
To achieve a low final DMSO concentration in your culture medium, it is often necessary to perform an intermediate dilution in DMSO. For example, if your final desired concentration is 1 µM and you want a final DMSO concentration of 0.1%, you would need to add 1 µL of a 1 mM stock to 1 mL of media. If your initial stock is 10 mM, first dilute it 1:10 in DMSO to get a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation (e.g., cloudiness, crystals). If the solution is clear, it is ready to be added to your cells.
-
Visualizations
Caption: Workflow for preparing SB-772077B working solution.
Caption: Inhibition of the Rho-ROCK pathway by SB-772077B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. SB 772077B dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. file.selleckchem.com [file.selleckchem.com]
SB-772077B dihydrochloride off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of SB-772077B dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of SB-772077B dihydrochloride?
This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It exhibits high affinity for both ROCK1 and ROCK2 isoforms.[1][2]
Q2: What are the known primary off-target kinases for SB-772077B?
The most significant off-target kinases identified for SB-772077B are Ribosomal S6 Kinase 1 (RSK1) and Mitogen- and Stress-activated Kinase 1 (MSK1).[2][3] The compound shows considerably less potent inhibition against Akt1, Akt2, and Akt3.[2]
Q3: What are the reported functional effects of SB-772077B beyond ROCK inhibition?
Beyond its primary ROCK inhibition, SB-772077B has been observed to have anti-inflammatory and vasodilatory activities.[4][5] It can reduce the production of inflammatory cytokines such as TNF-α and IL-6 in cellular models.[1][2] Its vasodilatory effects lead to a reduction in pulmonary and systemic blood pressure.[4][5][6]
Q4: Is SB-772077B cytotoxic at effective concentrations?
Studies on human trabecular meshwork (HTM) cells have shown that SB-772077B is not toxic at concentrations ranging from 0.1 µM to 100 µM.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using SB-772077B, with a focus on distinguishing on-target from off-target effects.
| Observed Effect | Potential Cause (On-Target vs. Off-Target) | Suggested Troubleshooting Steps |
| Unexpected changes in cell proliferation or survival. | While SB-772077B is a potent ROCK inhibitor, it also inhibits RSK1 and MSK1, which are involved in cell survival and proliferation pathways. | 1. Dose-Response Analysis: Perform a careful dose-response study. Effects mediated by the more potent ROCK inhibition should occur at lower concentrations than those requiring inhibition of the less sensitive off-target kinases. 2. Use of Alternative Inhibitors: Compare the effects of SB-772077B with other ROCK inhibitors that have different off-target profiles (e.g., Y-27632, Fasudil).[4][6] 3. Rescue Experiments: If a specific off-target pathway is suspected, attempt to rescue the phenotype by activating downstream components of that pathway. |
| Unanticipated anti-inflammatory responses. | SB-772077B is known to reduce inflammatory cytokines like TNF-α and IL-6.[1][2] This can be an intended on-target effect of ROCK inhibition in some contexts, but may be an unexpected off-target effect in others. MSK1 inhibition can also contribute to anti-inflammatory responses. | 1. Cytokine Profiling: Perform a broad cytokine array to understand the full spectrum of anti-inflammatory effects. 2. Signaling Pathway Analysis: Investigate the phosphorylation status of downstream effectors of both ROCK (e.g., Myosin Light Chain 2) and MSK1 (e.g., CREB) to dissect the contributing pathways. |
| Observed effects do not correlate with ROCK inhibition. | The observed phenotype might be predominantly driven by the inhibition of RSK1 or MSK1. | 1. Kinase Activity Assays: Directly measure the activity of ROCK, RSK1, and MSK1 in your experimental system in the presence of SB-772077B. 2. Knockdown/Knockout Models: Use siRNA or CRISPR to specifically deplete ROCK1/2, RSK1, or MSK1 and observe if the phenotype is recapitulated. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of SB-772077B against its primary targets and key off-targets.
Table 1: Inhibitory Potency (IC50) of SB-772077B against Target and Off-Target Kinases
| Kinase | IC50 (nM) | Reference |
| ROCK1 | 5.6 | [1][2] |
| ROCK2 | 6 | [1][2] |
| MSK1 | 14 | [2] |
| RSK1 | 35 | [2] |
| Akt1 | 324 | [2] |
| Akt2 | 1,950 | [2] |
| Akt3 | 1,290 | [2] |
| Cdk2 | ≥7,000 | [2] |
| GSK3α | ≥7,000 | [2] |
| IKKβ | ≥7,000 | [2] |
| JNK3 | ≥7,000 | [2] |
| Plk | ≥7,000 | [2] |
Experimental Protocols
Kinase Selectivity Profiling (General Methodology)
To determine the selectivity of SB-772077B, a broad panel of kinases is typically screened using in vitro activity assays.
-
Assay Principle: The ability of SB-772077B to inhibit the phosphorylation of a substrate by a specific kinase is measured. This is often done using radiometric assays (e.g., ³³P-ATP) or fluorescence-based assays.
-
Procedure:
-
A fixed concentration of the kinase and its specific substrate are incubated with varying concentrations of SB-772077B.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The concentration of SB-772077B that results in 50% inhibition of kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
Caption: On-target and off-target signaling pathways of SB-772077B.
Experimental Workflow for Investigating Off-Target Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with SB-772077B Dihydrochloride: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with SB-772077B dihydrochloride (B599025). This potent Rho-kinase (ROCK) inhibitor is a valuable tool for investigating cellular processes regulated by the ROCK signaling pathway, but like any experimental reagent, its use can be subject to variability. This guide offers structured advice to help you identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I not observing the expected inhibitory effect of SB-772077B on my cells or in my animal model?
Answer: Several factors can contribute to a lack of efficacy. Consider the following possibilities:
-
Inadequate Compound Solubility or Stability: SB-772077B dihydrochloride has specific solubility characteristics.[1] Improper dissolution or storage can lead to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: For in vitro studies, ensure you are using an appropriate solvent such as DMSO or water, and be aware of the maximum soluble concentration.[1][2] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be necessary.[1][3]
-
Freshly Prepare Solutions: Stock solutions stored at -20°C are typically stable for about a month, while storage at -80°C extends this to six months.[3][4] Whenever possible, prepare fresh working dilutions from your stock solution for each experiment to avoid degradation.
-
Ensure Complete Dissolution: The dihydrochloride salt form is soluble in water up to 100 mM and in DMSO up to 100 mM.[2] For some preparations, ultrasonic treatment or gentle warming may be required to achieve complete dissolution.[1]
-
-
-
Incorrect Dosing or Concentration: The effective concentration of SB-772077B can vary significantly depending on the experimental system.
-
Troubleshooting Steps:
-
Consult Dose-Response Data: Refer to published data for appropriate concentration ranges. For example, in vitro studies have shown effects at concentrations ranging from 0.1 µM to 10 µM, while in vivo oral administration in rats has been effective at doses of 0.3 to 3 mg/kg.[1][3]
-
Perform a Dose-Response Curve: If you are using a new cell line or model system, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
-
-
Cell Line or Model System Insensitivity: The level of ROCK expression or the importance of the ROCK pathway in the process you are studying can differ between cell types and animal models.
-
Troubleshooting Steps:
-
Confirm ROCK Expression: Verify the expression of ROCK1 and ROCK2 in your model system using techniques like Western blotting or qPCR.
-
Use a Positive Control: Include a cell line or experimental condition known to be sensitive to ROCK inhibition as a positive control to ensure your experimental setup is working correctly.
-
-
Question 2: I am observing high variability between my experimental replicates. What could be the cause?
Answer: High variability can often be traced back to inconsistencies in experimental technique or reagent handling.
-
Inconsistent Solution Preparation: As mentioned above, ensuring the compound is fully dissolved and homogeneously mixed is critical.
-
Troubleshooting Steps:
-
Vortex Thoroughly: Always vortex your stock solutions and working dilutions thoroughly before each use.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to minimize the number of freeze-thaw cycles, which can degrade the compound.[4]
-
-
-
Timing of Treatment: The timing of SB-772077B administration relative to stimulation or measurement can be critical.
Question 3: Am I seeing off-target effects with SB-772077B?
Answer: While SB-772077B is a potent ROCK inhibitor, it can inhibit other kinases at higher concentrations.
-
Known Off-Target Kinases: SB-772077B has been shown to also inhibit RSK1 and MSK1 with IC50 values of 35 nM and 14 nM, respectively.[2] It is much less potent against Akt1, Akt2, and Akt3.[2]
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: To minimize the risk of off-target effects, use the lowest concentration of SB-772077B that produces the desired biological effect in your system, as determined by a dose-response curve.
-
Use a Structurally Different ROCK Inhibitor: To confirm that your observed phenotype is due to ROCK inhibition, consider using a structurally unrelated ROCK inhibitor, such as Y-27632 or Fasudil, as a control.[5]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector of ROCK to see if it reverses the effect of SB-772077B.
-
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell/System | Reference |
| ROCK1 | 5.6 nM | Recombinant Human | [1][2][3][6] |
| ROCK2 | 6 nM | Recombinant Human | [1][2][3] |
| RSK1 | 35 nM | N/A | [2] |
| MSK1 | 14 nM | N/A | [2] |
| Akt1 | 324 nM | N/A | [2] |
| Akt2 | 1,950 nM | N/A | [2] |
| Akt3 | 1,290 nM | N/A | [2] |
| Rat Aortic Ring Relaxation | 39 nM | Phenylephrine-precontracted | [1][2][3] |
Table 2: Effective Concentrations and Doses of this compound in Published Studies
| Application | Concentration/Dose | Model System | Reference |
| Inhibition of Actin Stress Fiber Formation | 3 µM | Human Primary Aortic Smooth Muscle Cells | [1][3] |
| Reduction of LPS-induced TNF-α and IL-6 | 0.1 - 10 µM | Primary Human Macrophages | [1][3] |
| Reduction of Blood Pressure (Oral) | 0.3 - 3 mg/kg | Spontaneously Hypertensive Rats | [1][3][6] |
| Reduction of Pulmonary Arterial Pressure (IV) | 30, 100, and 300 µg/kg | Normotensive and Hypertensive Rats | [2][5] |
| Enhancement of Aqueous Humor Outflow | 0.1, 10, and 50 µM | Human Organ-Cultured Anterior Segment | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages
-
Cell Culture: Culture primary human macrophages in appropriate media and seed them in multi-well plates at a desired density. Allow cells to adhere overnight.
-
Preparation of SB-772077B: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, prepare fresh serial dilutions in cell culture media to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Pre-treatment: Remove the old media from the cells and add the media containing the different concentrations of SB-772077B. Include a vehicle control (media with the same final concentration of DMSO). Incubate for 30 minutes at 37°C.
-
Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL).
-
Incubation: Incubate the plates for a specified period (e.g., 4-24 hours) to allow for cytokine production.
-
Analysis: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using an appropriate method such as ELISA.
Protocol 2: In Vivo Assessment of Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)
-
Animal Acclimatization: Acclimate male SHRs (8-10 weeks old) to the housing conditions for at least one week.
-
Preparation of Dosing Solution: Prepare this compound for oral gavage. A formulation can be made by dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The final concentration should be calculated based on the desired dosage (e.g., 0.3, 1, or 3 mg/kg) and the average weight of the rats.
-
Baseline Measurement: Measure the baseline blood pressure and heart rate of the rats using a non-invasive tail-cuff method or telemetry.
-
Administration: Administer the prepared SB-772077B solution or the vehicle control to the rats via oral gavage.
-
Post-Dose Monitoring: Monitor and record blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration. The greatest effect on blood pressure has been observed approximately 2 hours after oral administration.[1][3]
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group and analyze the data for statistical significance.
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of SB-772077B.
Caption: A general experimental workflow for using SB-772077B.
Caption: A troubleshooting decision tree for inconsistent SB-772077B results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize SB-772077B dihydrochloride toxicity in cells
Welcome to the technical support center for SB-772077B dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of SB-772077B in cell culture and to help troubleshoot potential issues, with a primary focus on minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is SB-772077B dihydrochloride and what is its mechanism of action?
A1: this compound is a potent, orally active, and selective aminofuran-based inhibitor of Rho-associated coiled-coil forming kinase (ROCK).[1][2] It inhibits both ROCK1 and ROCK2 isoforms with high affinity, having IC50 values of 5.6 nM and 6 nM, respectively.[1][2] The ROCK signaling pathway is a major regulator of cell shape, motility, and contraction.[][4] By inhibiting ROCK, SB-772077B disrupts the actin cytoskeleton, leading to cellular relaxation and other downstream effects.[][5]
Q2: What is the recommended starting concentration for SB-772077B in cell-based assays?
A2: The optimal concentration of SB-772077B is highly dependent on the cell type and the experimental endpoint. Based on available data, concentrations ranging from 0.1 µM to 50 µM have been used effectively in human trabecular meshwork (HTM) cells with no significant toxicity observed at up to 100 µM.[6] For initial experiments, it is advisable to perform a dose-response curve to determine the lowest effective concentration that elicits the desired biological response while minimizing potential off-target effects and toxicity in your specific cell line.
Q3: How should I prepare and store SB-772077B stock solutions?
A3: this compound is soluble in water and DMSO up to 100 mM.[7] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.[8] This stock solution should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[9] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration remains low (ideally below 0.1%) to prevent solvent-induced toxicity.[10]
Q4: What are the potential signs of SB-772077B toxicity in my cell culture?
A4: Signs of toxicity can vary between cell lines but may include:
-
A significant decrease in cell viability and proliferation.[11]
-
Changes in cell morphology, such as cell rounding, detachment from the culture surface, or the appearance of apoptotic bodies.[12][13]
-
Increased rates of apoptosis or necrosis, which can be quantified using specific assays like TUNEL or Annexin V staining.[5][6]
Q5: Are there known off-target effects of SB-772077B that could contribute to toxicity?
A5: While SB-772077B is a selective ROCK inhibitor, like many kinase inhibitors, it may exhibit off-target activities at higher concentrations.[6][14] It is crucial to use the lowest effective concentration to minimize the risk of inhibiting other kinases or cellular pathways, which could lead to unintended biological effects and toxicity.[15] If off-target effects are a concern, consider performing a kinase selectivity profile or using a structurally different ROCK inhibitor as a control.
Troubleshooting Guides
This guide addresses common issues that may be encountered when using SB-772077B in cell culture experiments, with a focus on mitigating toxicity.
| Issue | Possible Cause | Suggested Solution |
| High cell death observed at expected effective concentrations. | 1. Concentration is too high for your cell line: Different cell lines have varying sensitivities. | 1. Perform a dose-response experiment: Determine the IC50 for your desired effect and the concentration at which toxicity is observed. Select a concentration that provides a sufficient therapeutic window.[16][17] |
| 2. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high.[18] | 2. Maintain low DMSO concentration: Ensure the final DMSO concentration is below 0.1%. Prepare a more concentrated stock solution of SB-772077B to minimize the volume of DMSO added. Always include a vehicle control (media with the same final DMSO concentration).[10] | |
| 3. Compound instability: The inhibitor may be degrading in the culture medium over long incubation periods, potentially forming toxic byproducts.[9][19] | 3. Assess compound stability: If long incubation times are necessary, consider assessing the stability of SB-772077B in your media at 37°C. Refreshing the media with a fresh dilution of the inhibitor during long experiments may be necessary.[19] | |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell passage number, confluence, or metabolic state can affect the response to inhibitors. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and seed them at a standardized density. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
| 2. Inaccurate inhibitor concentration: Errors in preparing stock solutions or serial dilutions. | 2. Prepare fresh dilutions: Prepare fresh working dilutions of SB-772077B from a properly stored stock aliquot for each experiment. Use calibrated pipettes for accurate dilutions.[8] | |
| No observable effect of SB-772077B treatment. | 1. Concentration is too low: The concentration used may be insufficient to inhibit ROCK in your specific cell line. | 1. Increase the concentration: Based on your initial dose-response, try higher concentrations. Confirm target engagement by assessing the phosphorylation of downstream ROCK targets like Myosin Light Chain (MLC).[5] |
| 2. Short incubation time: The duration of treatment may not be long enough to produce the desired phenotype. | 2. Optimize incubation time: Perform a time-course experiment to determine the optimal duration of treatment for your experimental endpoint.[20] |
Data Presentation
Summary of this compound Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of SB-772077B. It is important to note that this data is from a single cell type, and researchers should perform their own dose-response experiments for their specific cell lines.
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Viability | Citation |
| Human Trabecular Meshwork (HTM) | MTT | 0.1 - 100 µM | 24 hours | > 85% | [5][6] |
| Human Trabecular Meshwork (HTM) | TUNEL | 50 µM | 24 hours | No evidence of apoptosis | [5][6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol provides a method for determining cell viability based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[5][21][22]
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare a single-cell suspension of your cells in PBS or serum-free medium.
-
In a new microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).
-
Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to the staining of live cells.[5]
-
Carefully load 10 µL of the mixture into a clean hemocytometer.
-
Under a light microscope, count the number of unstained (viable) and stained blue (non-viable) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100[23]
Protocol 2: Apoptosis Detection using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[1]
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's instructions)
-
DNase I (for positive control)
-
Fluorescence microscope
Procedure:
-
Fixation: Wash the cells with PBS and then fix them with 4% PFA in PBS for 15-30 minutes at room temperature.[1]
-
Permeabilization: Wash the fixed cells with PBS and then incubate with the permeabilization solution for 5-15 minutes on ice.[1]
-
Controls:
-
Labeling: Incubate the permeabilized cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[24][25]
-
Detection: Wash the cells with PBS to remove unincorporated nucleotides. If using an indirect detection method, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody).
-
Analysis: Mount the coverslips or view the plate under a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal in the nucleus.
Mandatory Visualizations
Caption: Rho-ROCK signaling pathway and the inhibitory action of SB-772077B.
Caption: A logical workflow for troubleshooting high toxicity in cell culture experiments.
References
- 1. clyte.tech [clyte.tech]
- 2. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Resolution Imaging of Morphological Changes Associated with Apoptosis and Necrosis Using Single-Cell Full-Field Optical Coherence Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis and necrosis: Dynamics of structural changes in cells cultivated in vitro after treatment with xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. revvity.com [revvity.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: SB-772077B Dihydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of SB-772077B dihydrochloride (B599025) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for SB-772077B dihydrochloride stock solutions?
A1: To ensure the long-term stability of this compound stock solutions, it is crucial to adhere to recommended storage temperatures and practices. Vendor information suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[][2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be stored in tightly sealed containers to prevent evaporation and away from light.
Q2: In which solvents can I dissolve this compound, and what are the achievable concentrations?
A2: this compound is soluble in several common laboratory solvents. For in vitro studies, it is soluble in water and DMSO at concentrations up to 100 mM.[2] For in vivo applications, various solvent systems can be used to achieve clear solutions. For example, a solution of at least 3.83 mg/mL can be prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option is a formulation of 10% DMSO and 90% corn oil.[2] When preparing aqueous solutions, gentle warming and sonication may be necessary to achieve complete dissolution.[2]
Q3: How long are working solutions of this compound stable in aqueous buffers or cell culture media?
A3: There is limited specific data on the long-term stability of this compound in aqueous buffers or cell culture media. As a general best practice for small molecule inhibitors, it is recommended to prepare fresh working solutions from a frozen stock on the day of use. If working solutions need to be stored for a short period, they should be kept at 4°C and used within 24 hours. For longer-term experiments, the stability of the compound in the specific experimental medium should be validated.
Q4: What are the potential signs of degradation or instability in my this compound solution?
A4: Visual indicators of instability include the appearance of precipitates, cloudiness, or a change in color of the solution. However, chemical degradation can occur without any visible changes. A decrease in the expected biological activity in your assays can also be an indicator of compound degradation. To definitively assess the stability and purity of your solution, analytical methods such as High-Performance Liquid Chromatography (HPLC) are recommended.
Troubleshooting Guide
Issue: My this compound solution has precipitated after dilution in an aqueous buffer.
Possible Causes and Solutions:
-
Exceeded Solubility Limit: The concentration of this compound in the final aqueous solution may be too high.
-
Solution: Try lowering the final concentration of the compound in your experiment. You can perform a solubility test by preparing serial dilutions to determine the maximum soluble concentration in your specific buffer.
-
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause the compound to crash out of solution.
-
Solution: Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in the aqueous buffer, and then add this to your final solution. Adding the compound dropwise while gently vortexing can also help.
-
-
Incorrect pH: The solubility of this compound may be pH-dependent.
-
Solution: If your experimental conditions allow, try adjusting the pH of your buffer to see if it improves solubility.
-
Issue: I am observing a decrease in the inhibitory activity of my this compound solution over time.
Possible Causes and Solutions:
-
Chemical Degradation: The compound may be degrading in your solution due to factors like hydrolysis, oxidation, or photolysis.
-
Solution: Always prepare fresh working solutions for your experiments. Store stock solutions in aliquots at -80°C to minimize degradation. Protect solutions from light. To confirm degradation, analyze your solution using HPLC.
-
-
Adsorption to Surfaces: Small molecules can sometimes adsorb to the surface of plastic or glass containers, reducing the effective concentration in the solution.
-
Solution: Consider using low-adhesion microplates or tubes. Including a small amount of a carrier protein like bovine serum albumin (BSA) in your buffer, if compatible with your assay, can sometimes mitigate this issue.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light.[][2] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; protect from light.[][2] |
| 4°C | Short-term (24-48 hours) | For working solutions; use as soon as possible. |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Notes |
| Water | 100 mM | May require sonication to fully dissolve.[2] |
| DMSO | 100 mM | --- |
| PBS | 25 mg/mL | May require sonication.[2] |
| In vivo formulation 1 | ≥ 3.83 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[2] |
| In vivo formulation 2 | ≥ 3.83 mg/mL | 10% DMSO, 90% corn oil. Caution advised for dosing periods longer than two weeks.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.15 mg of this compound (MW: 415.28 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: General Procedure for Assessing Solution Stability by HPLC (Illustrative)
This protocol provides a general framework. The specific parameters (e.g., column, mobile phase, and wavelength) would need to be optimized for SB-772077B.
-
Preparation of Standards: Prepare a calibration curve by diluting the 10 mM stock solution to a series of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in the solvent system to be tested (e.g., DMSO, PBS, or cell culture medium).
-
Sample Incubation: Prepare a solution of SB-772077B at a known concentration in the desired buffer. Incubate this solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the incubated solution.
-
HPLC Analysis:
-
Inject the standards and the samples from each time point onto a suitable HPLC system (e.g., a C18 reverse-phase column).
-
Use a mobile phase gradient (e.g., water and acetonitrile (B52724) with a modifier like formic acid or TFA) to elute the compound.
-
Detect the compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of SB-772077B remaining in the incubated samples at each time point by comparing their peak areas to the standard curve.
-
Calculate the percentage of the compound remaining over time to assess its stability. The appearance of new peaks may indicate the formation of degradation products.
-
Mandatory Visualizations
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SB-772077B.
Caption: Troubleshooting workflow for this compound solution instability.
References
Interpreting unexpected phenotypes with SB-772077B dihydrochloride
Welcome to the technical support center for SB-772077B dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes and troubleshooting common issues encountered when using this potent Rho-associated coiled-coil kinase (ROCK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SB-772077B dihydrochloride?
A1: this compound is a potent, orally active, and selective inhibitor of Rho-associated coiled-coil kinases, ROCK1 and ROCK2.[1][2] It exerts its effects by competing with ATP for binding to the kinase domain of ROCK. This inhibition disrupts downstream signaling pathways that are crucial for actin cytoskeleton organization, cell adhesion, and smooth muscle contraction.[1][2] Consequently, SB-772077B has been shown to induce vasodilation and reduce inflammatory responses.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While SB-772077B is highly selective for ROCK1 and ROCK2, it has been documented to inhibit other kinases at higher concentrations. Notably, it can inhibit Mitogen- and Stress-activated Kinase 1 (MSK1) and Ribosomal S6 Kinase 1 (RSK1). The IC50 values for these off-target kinases are higher than for ROCK1/2, indicating a lower potency against them. However, at the concentrations used in some experiments, these off-target effects can become relevant and may contribute to unexpected phenotypes.
Inhibitor Selectivity Profile
| Kinase | IC50 (nM) |
| ROCK1 | 5.6[1][2] |
| ROCK2 | 6.0[1] |
| MSK1 | 14[3] |
| RSK1 | 35[3] |
Troubleshooting Unexpected Phenotypes
Q3: We observed an unexpected increase in inflammatory markers (e.g., certain cytokines) after treating our cells with SB-772077B. Isn't it supposed to be anti-inflammatory?
A3: This is a valid and important observation. While SB-772077B generally exhibits anti-inflammatory properties by reducing the production of cytokines like TNF-α and IL-6 through ROCK inhibition, its off-target effect on MSK1 can lead to a paradoxical pro-inflammatory response in certain contexts.[1][2]
-
Role of MSK1 in Inflammation: MSK1 can act as a negative feedback regulator of the inflammatory response. It is involved in the production of the anti-inflammatory cytokine IL-10. Therefore, inhibition of MSK1 by SB-772077B could potentially lead to a decrease in IL-10 production, thereby disinhibiting the inflammatory cascade and resulting in an increase in other pro-inflammatory cytokines.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response experiment. The off-target inhibition of MSK1 is more likely to occur at higher concentrations of SB-772077B. A lower concentration might inhibit ROCK without significantly affecting MSK1.
-
Measure Anti-inflammatory Cytokines: Quantify the levels of anti-inflammatory cytokines, such as IL-10, in your experimental system. A decrease in IL-10 concurrent with an increase in pro-inflammatory markers would support the hypothesis of MSK1-mediated off-target effects.
-
Use a More Selective ROCK Inhibitor: As a control, use a ROCK inhibitor with a different selectivity profile that has a weaker or no inhibitory effect on MSK1 to see if the paradoxical inflammatory phenotype persists.
-
Logical Flow for Investigating Unexpected Inflammatory Response
Caption: Troubleshooting workflow for unexpected pro-inflammatory effects.
Q4: Our cancer cell line shows an unexpected increase in cell migration or invasion after treatment with SB-772077B. Why would a ROCK inhibitor promote migration?
A4: This is a complex phenomenon that has been observed with ROCK inhibitors in some cancer cell lines.[4][5] The canonical role of ROCK signaling is to promote stress fiber formation and focal adhesion maturation, which are generally associated with cell migration. However, the off-target inhibition of RSK1 by SB-772077B, as well as the intricate and context-dependent nature of cell migration, can lead to this unexpected outcome.
-
Role of RSK1 in Cell Migration: The role of RSK1 in cell migration is highly context-dependent and isoform-specific. In some cancer types, RSK1 has been shown to have anti-metastatic effects. Therefore, its inhibition could paradoxically promote migration and invasion.
-
Cytoskeletal Dynamics: Inhibition of ROCK can lead to a more mesenchymal and amoeboid-like mode of migration in some cancer cells, which can be faster and more efficient in certain microenvironments than the collective cell migration that relies on strong cell-cell adhesions and stress fibers.
-
Feedback Loops: Inhibition of ROCK signaling can sometimes lead to the activation of compensatory signaling pathways that promote cell motility.
-
Troubleshooting Steps:
-
Confirm with a Different ROCK Inhibitor: Use a structurally unrelated ROCK inhibitor to determine if the pro-migratory phenotype is specific to SB-772077B or a general response to ROCK inhibition in your cell line.
-
Analyze Cytoskeletal Changes: Perform immunofluorescence staining for F-actin and vinculin to visualize changes in the actin cytoskeleton and focal adhesions. A shift from organized stress fibers to a more diffuse actin network and smaller focal adhesions could indicate a change in migration strategy.
-
Investigate Compensatory Pathways: Use western blotting to examine the activation status of other signaling pathways involved in cell migration, such as the Rac1 and Cdc42 pathways.
-
Signaling Pathways Implicated in Unexpected Migration
Caption: Factors contributing to paradoxical increased cell migration.
Experimental Protocols
Protocol 1: Western Blot Analysis of ROCK and Off-Target Pathway Modulation
This protocol describes how to assess the effect of SB-772077B on the phosphorylation status of downstream targets of ROCK (MYPT1), MSK1 (CREB), and RSK1 (S6).
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
p-MYPT1 (Thr853)
-
MYPT1
-
p-CREB (Ser133)
-
CREB
-
p-S6 Ribosomal Protein (Ser235/236)
-
S6 Ribosomal Protein
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection system.
-
Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton and focal adhesions in response to SB-772077B treatment.
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Treat cells with this compound (e.g., 1-10 µM) or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against a focal adhesion protein (e.g., anti-vinculin) diluted in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a fluorescently-labeled phalloidin (B8060827) (for F-actin) in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Experimental Workflow for Immunofluorescence
Caption: Step-by-step workflow for immunofluorescence staining.
References
SB-772077B dihydrochloride dose-response curve optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SB-772077B dihydrochloride (B599025) in dose-response curve optimization experiments.
Troubleshooting Guides
Encountering variability or unexpected results in your experiments can be challenging. This guide addresses common issues observed during dose-response studies with SB-772077B dihydrochloride.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, leading to different cell numbers at the start of the experiment. | Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette for seeding and verify cell confluence before treatment. |
| Edge effects in the microplate, where wells on the perimeter behave differently. | Avoid using the outer wells of the microplate for experimental treatments. Fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity. | |
| No observable dose-response effect | The concentration range of SB-772077B may be too low or too high. | Conduct a pilot experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal range for your specific cell type and assay. The IC50 values for ROCK1 and ROCK2 are 5.6 nM and 6 nM, respectively, which can serve as a starting point.[1][2] |
| The incubation time with the compound may be insufficient to elicit a response. | Optimize the incubation time. A 24-hour treatment period has been shown to be effective in some studies.[3] | |
| The chosen assay is not sensitive enough to detect the biological response. | Ensure your assay (e.g., cell viability, reporter gene, protein phosphorylation) is validated and sufficiently sensitive for the expected effect of ROCK inhibition. | |
| Unexpected cell toxicity at lower concentrations | The compound may have off-target effects or the vehicle (e.g., DMSO) concentration is too high. | Test the effect of the vehicle alone on your cells to rule out solvent-induced toxicity. Lower the final concentration of the vehicle if necessary. SB-772077B has been shown to have no significant effect on trabecular meshwork cell viability at concentrations up to 100 µM.[3] |
| The cells are overly sensitive or in poor health. | Use healthy, low-passage number cells for your experiments. Regularly check for signs of stress or contamination. | |
| Precipitation of the compound in media | The solubility of this compound in your specific cell culture medium is limited. | Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it serially in the culture medium. Visually inspect for any precipitation after dilution. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
| Question | Answer |
| What is the mechanism of action of this compound? | SB-772077B is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[2][4] It acts by inhibiting the phosphorylation of downstream targets of ROCK, such as myosin light chain, which leads to a reduction in actin stress fiber formation and cellular contraction.[3] |
| What are the IC50 values for SB-772077B? | The reported IC50 values for SB-772077B are approximately 5.6 nM for ROCK1 and 6 nM for ROCK2.[1][2] |
| What is a recommended starting concentration range for a dose-response curve? | Based on its IC50 values, a good starting point for a dose-response curve would be a logarithmic dilution series ranging from 0.1 nM to 10 µM. This range has been used in previous studies.[1][3] |
| How should I prepare a stock solution of this compound? | A stock solution can be prepared in an organic solvent such as DMSO. For in vivo studies, specific formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline have been described.[1] |
| What are the known off-target effects of SB-772077B? | While selective for ROCK1 and ROCK2, SB-772077B can also inhibit RSK1 and MSK1 with IC50 values of 35 nM and 14 nM, respectively. It shows much lower activity against other kinases like Akt1, Akt2, and Akt3.[2] |
Experimental Protocols
This section provides a detailed methodology for generating a dose-response curve for this compound using a cell-based assay.
| Step | Procedure |
| 1. Reagent Preparation | Prepare a 10 mM stock solution of this compound in sterile DMSO. Store the stock solution at -20°C or -80°C.[1] Prepare a series of dilutions from the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. |
| 2. Cell Culture and Seeding | Culture your cells of interest in the appropriate medium and conditions until they reach approximately 80-90% confluency. Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and recover for 24 hours. |
| 3. Compound Treatment | After the 24-hour recovery period, carefully remove the old medium and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control. |
| 4. Incubation | Incubate the plate for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).[3] |
| 5. Assay and Data Collection | Following incubation, perform your chosen assay to measure the biological response. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a reporter gene assay, or an ELISA to measure the phosphorylation of a ROCK substrate. Read the plate according to the assay manufacturer's instructions. |
| 6. Data Analysis | Subtract the background reading from all wells. Normalize the data to the vehicle control (set as 100% or 0% effect, depending on the assay). Plot the normalized response against the logarithm of the SB-772077B concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the EC50 or IC50 value. |
Visualizations
Signaling Pathway of SB-772077B
Caption: Mechanism of action of SB-772077B as a ROCK inhibitor.
Experimental Workflow for Dose-Response Curve Optimization
Caption: Workflow for generating a dose-response curve.
References
Control experiments for SB-772077B dihydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-772077B dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is SB-772077B dihydrochloride and what is its primary mechanism of action?
This compound is a potent and orally active aminofurazan-based inhibitor of Rho-associated kinase (ROCK).[1][2][3] It exhibits high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values of approximately 5.6 nM and 6 nM, respectively.[1][4] The primary mechanism of action involves the inhibition of the ROCK signaling pathway, which plays a crucial role in various cellular processes, including smooth muscle contraction, actin cytoskeleton organization, and inflammation.[5]
Q2: What are the main applications of this compound in research?
This compound is primarily used in research to investigate the physiological and pathological roles of the ROCK signaling pathway. Its potent vasodilator and anti-inflammatory properties make it a valuable tool for studies related to:
-
Cardiovascular diseases, such as hypertension and pulmonary hypertension.[6][7][8]
-
Inflammatory conditions, as it can reduce the production of inflammatory cytokines like TNF-α and IL-6.[1][4]
-
Glaucoma, by studying its effects on aqueous humor outflow.[5][9]
-
Cell biology, for investigating actin dynamics and cell morphology.[5]
Q3: What is the selectivity profile of this compound?
While SB-772077B is a potent ROCK inhibitor, it can also inhibit other kinases at higher concentrations. It is selective for ROCK1 and ROCK2 over Akt1, Akt2, and Akt3. However, it also potently inhibits RSK1 and MSK1.[8][10] Researchers should consider these potential off-target effects when designing and interpreting their experiments.
Q4: How should I store this compound?
For long-term storage, this compound solid should be desiccated at room temperature.[11] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected biological activity.
-
Question: I am not observing the expected level of ROCK inhibition or downstream effects in my cell-based assay. What could be the reason?
-
Answer:
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment.
-
Solubility Issues: this compound is soluble in water and DMSO.[10][11] However, at high concentrations or in certain media, precipitation might occur. Ensure complete dissolution of the compound. Sonication or gentle warming may aid dissolution.[4]
-
Cellular Health: Confirm that the cells are healthy and within a suitable passage number. Stressed or unhealthy cells may respond differently to inhibitors.
-
Assay Conditions: Optimize the concentration of SB-772077B and the incubation time for your specific cell type and experimental setup.
-
Issue 2: Off-target effects are confounding my results.
-
Question: I suspect that the observed phenotype in my experiment is due to the inhibition of kinases other than ROCK. How can I confirm this?
-
Answer:
-
Use a Structurally Different ROCK Inhibitor: Employ another well-characterized ROCK inhibitor with a different chemical structure, such as Y-27632 or Fasudil, as a control.[6][7] If the phenotype is consistent across different inhibitors, it is more likely to be a ROCK-dependent effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of ROCK to see if it reverses the effects of SB-772077B.
-
Titrate the Inhibitor: Use the lowest effective concentration of SB-772077B to minimize the risk of off-target effects.
-
Direct Kinase Activity Assays: If available, directly measure the activity of suspected off-target kinases (e.g., RSK1, MSK1) in the presence of SB-772077B in your experimental system.[8][10]
-
Issue 3: Difficulty in dissolving this compound for in vivo studies.
-
Question: I am having trouble preparing a stable and injectable formulation of SB-772077B for my animal experiments. What are the recommended solvents?
-
Answer: For in vivo administration, several solvent formulations can be used. A common method involves a multi-step process:
-
Dissolve SB-772077B in 10% DMSO.
-
Add 40% PEG300 and mix.
-
Add 5% Tween-80 and mix.
-
Finally, add 45% saline to reach the desired volume.[4] Alternatively, a solution of 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in saline) can be used.[4] Always ensure the final solution is clear and free of precipitation before administration.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 ROCK1 | ~5.6 nM | [1][10][11] |
| IC50 ROCK2 | ~6.0 nM | [1][4][10] |
| IC50 Rat Aortic Ring Relaxation | 39 nM | [1][10] |
| Solubility in Water | Up to 100 mM | [10][11] |
| Solubility in DMSO | Up to 100 mM | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of ROCK Activity in Cell Culture
This protocol describes a general method for treating cultured cells with SB-772077B to assess its effect on the ROCK signaling pathway.
-
Cell Plating: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and grow overnight.
-
Preparation of SB-772077B Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in fresh, serum-free or low-serum cell culture medium. It is crucial to perform a vehicle control using the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of SB-772077B or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the specific downstream readout. For instance, a 30-minute pre-incubation is often used before stimulation with an agonist like Angiotensin II.[1]
-
Downstream Analysis: After incubation, lyse the cells and proceed with downstream analysis, such as Western blotting for phosphorylated myosin light chain (p-MLC) or cofilin, or immunofluorescence staining for actin stress fibers.
Protocol 2: In Vivo Administration for Blood Pressure Studies in Rats
This protocol is based on studies investigating the effect of SB-772077B on blood pressure in hypertensive rat models.[1][8]
-
Animal Model: Use an appropriate hypertensive rat model, such as spontaneously hypertensive rats (SHR) or deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats.[1][8]
-
Preparation of Dosing Solution: Prepare the dosing solution of SB-772077B in a suitable vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[4] The concentration should be calculated based on the desired dose (e.g., 0.3-3 mg/kg) and the average weight of the rats.[1]
-
Acclimatization and Baseline Measurement: Acclimatize the animals to the experimental setup and obtain stable baseline blood pressure and heart rate measurements using telemetry or other suitable methods.
-
Administration: Administer the prepared SB-772077B solution or vehicle control via oral gavage.
-
Post-Dosing Monitoring: Continuously monitor blood pressure and heart rate for several hours post-administration. The maximal effect on blood pressure is typically observed around 2 hours after oral dosing.[1]
-
Data Analysis: Analyze the changes in blood pressure and heart rate compared to the baseline and the vehicle-treated control group.
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of SB-772077B.
Caption: A typical experimental workflow for in vitro studies using SB-772077B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. rndsystems.com [rndsystems.com]
Avoiding artifacts in microscopy with SB-772077B dihydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using SB-772077B dihydrochloride (B599025) in microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is SB-772077B dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It inhibits both ROCK1 and ROCK2 isoforms with high affinity.[1][2] ROCKs are key downstream effectors of the small GTPase RhoA. By inhibiting ROCK, SB-772077B prevents the phosphorylation of downstream targets, leading to a reduction in actin-myosin contractility and the disassembly of actin stress fibers. This results in significant changes to cell morphology, adhesion, and motility.
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Treatment with this compound typically induces rapid and dramatic changes in cell morphology. Adherent cells often lose their elongated, spindle-like shape and become more rounded or stellate in appearance.[3] You can also expect to see a reduction in defined actin stress fibers, with actin appearing more cortically distributed. The extent of these changes can vary depending on the cell type, concentration of the inhibitor, and duration of treatment.
Q3: At what concentrations should I use this compound in my cell culture experiments?
A3: The optimal concentration of this compound depends on the cell type and the specific experimental goals. Based on published studies, effective concentrations can range from the nanomolar to the low micromolar range. For example, in human primary aortic smooth muscle cells, 3 µM of SB-772077B was sufficient to abolish angiotensin II-induced stress fiber formation.[2] In human trabecular meshwork (HTM) cells, morphological changes were observed after treatment with 50 µM for 2 hours.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For cell culture experiments, it is common to prepare a stock solution in a solvent like DMSO. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.[2] Always refer to the manufacturer's specific instructions for storage conditions.
Troubleshooting Guide: Avoiding and Interpreting Artifacts
The potent biological activity of this compound on the cytoskeleton can lead to observations that might be misinterpreted as experimental artifacts. This guide helps you distinguish expected effects from true artifacts.
| Observed Issue (Potential "Artifact") | Potential Cause & Explanation | Recommended Action |
| Cells are rounding up and detaching from the substrate. | This is a known and expected effect of ROCK inhibition.[3] By disrupting the actin cytoskeleton and focal adhesions, SB-772077B reduces cell contractility and adhesion, leading to a rounded morphology and, in some cases, detachment. | - Perform a time-course and dose-response experiment to find a concentration and incubation time that allows for your desired experimental endpoint without excessive cell loss.- Consider coating your culture surface with extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell adhesion.- Image cells at earlier time points after treatment. |
| Loss of stress fibers in my fluorescence microscopy images. | This is the primary mechanism of action of SB-772077B. The disappearance of F-actin stress fibers is an indicator that the inhibitor is active.[3] | - Use this observation as a positive control for the inhibitor's activity.- To visualize the remaining actin, consider using a more sensitive phalloidin (B8060827) conjugate or increasing the exposure time during imaging.- Co-stain for other cytoskeletal components to assess the overall cellular architecture. |
| Cells appear smaller and have a "stellate" or star-like shape. | This morphological change is a direct consequence of the cytoskeletal rearrangement induced by ROCK inhibition.[3] The cell body retracts, and thin protrusions may remain, giving the cell a stellate appearance. | - Document these morphological changes as part of your results. They are a key feature of ROCK inhibitor treatment.- Quantify cell shape changes (e.g., circularity, aspect ratio) to objectively measure the inhibitor's effect. |
| Inconsistent effects across the cell population. | Cell-to-cell variability in response can be due to differences in cell cycle stage, local cell density, or the health of the culture. | - Ensure your cell culture is healthy and not overly confluent.- Synchronize your cells in the cell cycle if your experiment is sensitive to it.- Analyze a large number of cells to obtain statistically significant data. |
| No observable effect on cell morphology. | This could be due to several factors: the inhibitor concentration is too low, the incubation time is too short, the cell type is insensitive, or the inhibitor has degraded. | - Verify the concentration of your stock solution.- Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time.- If the inhibitor is old or has been stored improperly, use a fresh stock.[4]- Test the inhibitor on a cell line known to be responsive to ROCK inhibitors as a positive control. |
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| IC₅₀ | 5.6 nM | ROCK1 | [1][2] |
| IC₅₀ | 6 nM | ROCK2 | [1][2] |
| Effective Concentration (Stress Fiber Abolition) | 3 µM | Human Primary Aortic Smooth Muscle Cells | [2] |
| Effective Concentration (Morphology Change) | 50 µM | Human Trabecular Meshwork Cells | [3] |
| Effective Concentration (Cytokine Reduction) | 0.1 - 10 µM | Primary Human Macrophages | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of sterile DMSO to the vial. For example, for 1 mg of powder (M.W. = 415.28 g/mol ), add 240.8 µL of DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton after SB-772077B Treatment
-
Cell Seeding: Plate your cells of interest onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare the desired concentration of this compound by diluting the stock solution in pre-warmed, serum-containing cell culture medium. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the SB-772077B-treated wells).
-
Aspirate the old medium from the cells and add the medium containing SB-772077B or the vehicle control.
-
Incubate the cells for the desired amount of time (e.g., 30 minutes to 2 hours).
-
Fixation: Gently aspirate the medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Staining: Dilute a fluorescently-labeled phalloidin conjugate in blocking buffer according to the manufacturer's instructions. Aspirate the blocking buffer and add the phalloidin solution to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash the cells three times with PBS for 5 minutes each. Incubate with a DAPI or Hoechst solution diluted in PBS for 5-10 minutes to stain the nuclei.
-
Mounting: Wash the cells three times with PBS for 5 minutes each. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
References
Validation & Comparative
A Comparative Guide to ROCK Inhibitors: SB-772077B Dihydrochloride vs. Y-27632
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Rho-Kinase (ROCK) Inhibitors.
This guide provides a detailed comparison of the efficacy and experimental applications of two widely used Rho-kinase (ROCK) inhibitors: SB-772077B dihydrochloride (B599025) and Y-27632. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction to ROCK Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[1][2] Dysregulation of the ROCK signaling pathway has been implicated in numerous pathologies, making ROCK inhibitors a valuable tool for both basic research and as potential therapeutic agents.[1][2]
SB-772077B dihydrochloride is a potent, aminofuran-based ROCK inhibitor, while Y-27632 is a well-established, cell-permeable and selective ROCK inhibitor.[3][4] This guide will delve into a head-to-head comparison of their performance based on available experimental data.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data comparing the in vitro and in vivo efficacy of this compound and Y-27632.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Notes |
| This compound | ROCK1 | 5.6[3][5] | - | Also inhibits RSK1 (IC₅₀ = 35 nM) and MSK1 (IC₅₀ = 14 nM)[6] |
| ROCK2 | 6[3] | - | Selective over Akt1, Akt2, Akt3, Cdk2, GSK3α, IKKβ, JNK3, and Plk (IC₅₀s ≥ 324 nM)[6] | |
| Y-27632 | ROCK1 | ~150[5] | 220[4] | At higher concentrations, can inhibit other kinases like PKC[5] |
| ROCK2 | - | 300[4] | Over 200-fold selectivity for ROCK over PKC, PKA, and MLCK[7] |
Table 2: Functional Cellular and Tissue-Based Assays
| Assay | Model | Parameter | This compound | Y-27632 |
| Vasodilation | Phenylephrine-precontracted rat aortic rings | IC₅₀ | 39 nM[6][8] | Reported to be less potent than SB-772077B[9] |
| Aqueous Humor Outflow | Human Eyes (ex vivo) | % Increase in Outflow Facility | 39% at 50 µM[5] | Less effective than SB-772077B[5] |
| Reduction of Fibrotic Markers (e.g., β-catenin) | Human Trabecular Meshwork Cells | Gene Expression | Significant reduction[5] | Significant reduction, but less prominent than SB-772077B for some markers[5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro ROCK Kinase Activity Assay (ELISA-based)
This protocol is adapted from commercially available ROCK activity assay kits.
-
Principle: A microtiter plate is pre-coated with a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1). The ROCK enzyme phosphorylates the substrate in the presence of ATP. A phospho-specific antibody conjugated to a detectable enzyme (e.g., HRP) is then used to quantify the degree of phosphorylation.
-
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme.
-
MYPT1-coated 96-well plate.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT).
-
ATP solution.
-
This compound and/or Y-27632 at various concentrations.
-
Anti-phospho-MYPT1 (e.g., Thr696) primary antibody.
-
HRP-conjugated secondary antibody.
-
Substrate for HRP (e.g., TMB).
-
Stop solution.
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the ROCK inhibitors (SB-772077B and Y-27632).
-
To the MYPT1-coated wells, add the kinase assay buffer, the ROCK enzyme, and the inhibitor at different concentrations. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Wash the wells to remove the reaction components.
-
Add the anti-phospho-MYPT1 antibody and incubate at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature.
-
Wash the wells and add the HRP substrate.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Rat Aortic Ring Vasodilation Assay
This protocol outlines a common method for assessing the vasodilatory effects of compounds on isolated blood vessels.
-
Principle: The ability of a compound to relax a pre-constricted aortic ring is measured isometrically.
-
Materials:
-
Male Wistar rats (or other suitable strain).
-
Krebs-Henseleit buffer (KHB) (in mM: NaCl 122, KCl 4.7, NaHCO₃ 15.5, KH₂PO₄ 1.2, MgCl₂ 1.2, CaCl₂ 2.0, D-glucose 11.5, EDTA 0.026; pH 7.4), gassed with 95% O₂/5% CO₂.
-
Phenylephrine (B352888) (for pre-contraction).
-
Acetylcholine (B1216132) (to check endothelial integrity).
-
This compound and/or Y-27632.
-
Organ bath system with force transducers.
-
-
Procedure:
-
Humanely euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into rings of 3-5 mm in length.
-
Suspend the aortic rings in organ baths containing KHB at 37°C, bubbled with 95% O₂/5% CO₂.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
To assess endothelial integrity, pre-contract the rings with phenylephrine (e.g., 0.1 µM) and then add acetylcholine (e.g., 1 µM). A relaxation of >80% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline tension.
-
Induce a stable contraction with phenylephrine (e.g., 10⁻⁷ M).[10]
-
Once a stable plateau is reached, add cumulative concentrations of SB-772077B or Y-27632 to the bath.
-
Record the relaxation response and calculate the percentage of relaxation relative to the phenylephrine-induced contraction.
-
Determine the IC₅₀ value for each compound.
-
Cellular Proliferation Assay (e.g., BrdU Assay)
This protocol is used to assess the effect of the inhibitors on cell proliferation.
-
Principle: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected with a specific anti-BrdU antibody.
-
Materials:
-
Cell line of interest (e.g., hepatic stellate cells).[11]
-
Complete cell culture medium.
-
This compound and/or Y-27632.
-
BrdU labeling solution.
-
Fixing/denaturing solution.
-
Anti-BrdU antibody (e.g., peroxidase-conjugated).
-
Substrate solution.
-
Stop solution.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of SB-772077B or Y-27632 for a specified period (e.g., 24 hours).
-
Add the BrdU labeling solution to the cells and incubate for an additional period (e.g., 2-4 hours) to allow for incorporation into the DNA of proliferating cells.
-
Remove the culture medium and fix and denature the cellular DNA.
-
Add the anti-BrdU antibody and incubate.
-
Wash the cells and add the substrate solution.
-
Stop the reaction and measure the absorbance.
-
Analyze the data to determine the effect of the inhibitors on cell proliferation.
-
Conclusion
Both this compound and Y-27632 are effective inhibitors of ROCK, but they exhibit notable differences in potency and selectivity. SB-772077B generally demonstrates higher potency in both enzymatic and functional assays.[5][9] However, its activity against other kinases such as RSK1 and MSK1 should be considered in the experimental design.[6] Y-27632, while less potent, is a well-characterized and widely used tool for studying ROCK signaling.[4] The choice between these two inhibitors will ultimately depend on the specific requirements of the research, including the desired potency, the need for selectivity, and the biological system under investigation. This guide provides the foundational data and protocols to aid in making an informed decision.
References
- 1. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
A Comparative In Vitro Analysis of ROCK Inhibitors: SB-772077B Dihydrochloride vs. Fasudil
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of two prominent Rho-associated coiled-coil kinase (ROCK) inhibitors, SB-772077B dihydrochloride (B599025) and Fasudil, supported by experimental data and detailed methodologies.
Introduction
The Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are crucial regulators of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Their dysregulation is implicated in various pathologies, making them attractive therapeutic targets. This guide provides an in vitro comparison of two well-characterized ROCK inhibitors: SB-772077B dihydrochloride, a potent and selective aminofuran-based inhibitor, and Fasudil, a clinically approved isoquinoline (B145761) sulfonamide derivative. We present a summary of their inhibitory activities, outline key experimental protocols for their evaluation, and visualize the pertinent signaling pathways.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory potency of this compound and Fasudil against ROCK1 and ROCK2 isoforms. The data, compiled from various studies, highlights the significantly higher potency of SB-772077B. It is important to note that the active metabolite of Fasudil, Hydroxyfasudil, exhibits greater potency than the parent compound.
| Compound | Target | IC50 / Ki | Notes |
| This compound | ROCK1 | IC50: 5.6 nM | Highly potent against both ROCK isoforms. |
| ROCK2 | IC50: 6 nM | ||
| Fasudil | ROCK1 | Ki: 0.33 µM (330 nM) | Less potent compared to SB-772077B. |
| ROCK2 | IC50: 0.158 µM (158 nM) | ||
| Hydroxyfasudil | ROCK1 | IC50: 0.73 µM (730 nM) | Active metabolite of Fasudil. |
| ROCK2 | IC50: 0.72 µM (720 nM) |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro comparison of kinase inhibitors. Below are outlines for key experiments used to characterize this compound and Fasudil.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.
Objective: To determine the IC50 value of the inhibitor against ROCK1 and ROCK2.
Principle: A radioactive or non-radioactive assay format can be used. In a typical non-radioactive ELISA-based assay, a substrate peptide (e.g., a derivative of MYPT1) is coated on a microplate. The ROCK enzyme phosphorylates this substrate in the presence of ATP. The extent of phosphorylation is then detected using a phosphorylation-specific antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for signal generation.
General Protocol:
-
Coating: Coat a 96-well plate with a suitable ROCK substrate (e.g., recombinant MYPT1).
-
Inhibitor Preparation: Prepare serial dilutions of this compound and Fasudil.
-
Kinase Reaction: Add the ROCK enzyme (ROCK1 or ROCK2), the kinase reaction buffer, ATP, and the inhibitor to the wells.
-
Incubation: Incubate the plate to allow the phosphorylation reaction to proceed.
-
Detection: Wash the plate and add a primary antibody specific to the phosphorylated substrate.
-
Secondary Antibody: After another wash step, add an HRP-conjugated secondary antibody.
-
Signal Development: Add a chromogenic substrate (e.g., TMB) and measure the absorbance.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Cellular Proliferation Assay (MTT or CCK-8)
This assay assesses the effect of the inhibitors on the viability and proliferation of cultured cells.
Objective: To evaluate the cytostatic or cytotoxic effects of the inhibitors on a relevant cell line.
Principle: The MTT assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The CCK-8 assay uses a water-soluble tetrazolium salt that produces a colored formazan dye upon reduction by cellular dehydrogenases. The amount of color produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Fasudil for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate.
-
Measurement: For MTT, solubilize the formazan crystals and measure the absorbance. For CCK-8, directly measure the absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls.
RhoA Activation Assay (GTP-RhoA Pull-down Assay)
This assay measures the levels of active, GTP-bound RhoA in cells, which is the upstream activator of ROCK.
Objective: To determine if the inhibitors affect the activation state of RhoA.
Principle: A protein that specifically binds to the active (GTP-bound) form of RhoA, such as the Rho-binding domain (RBD) of Rhotekin, is coupled to beads. Cell lysates are incubated with these beads, and the pulled-down active RhoA is then detected by Western blotting.
General Protocol:
-
Cell Lysis: Lyse treated and untreated cells in a buffer that preserves GTP binding.
-
Pull-down: Incubate the cell lysates with Rhotekin-RBD beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of active RhoA.
Mandatory Visualization
Rho/ROCK Signaling Pathway
Caption: The Rho/ROCK signaling cascade and points of inhibition.
General Experimental Workflow for In Vitro Inhibitor Comparison
Caption: Workflow for comparing ROCK inhibitors in vitro.
Conclusion
Based on the available in vitro data, this compound is a significantly more potent inhibitor of both ROCK1 and ROCK2 than Fasudil and its active metabolite, Hydroxyfasudil. This higher potency may translate to efficacy at lower concentrations in cellular assays, potentially reducing off-target effects. Fasudil, while less potent, is a clinically approved compound with a well-documented safety profile. The choice between these inhibitors for in vitro research will depend on the specific experimental goals, such as the desired potency and the relevance of using a clinically approved compound. The provided experimental outlines offer a foundation for conducting rigorous comparative studies to further elucidate the in vitro profiles of these and other ROCK inhibitors.
SB-772077B Dihydrochloride: A Potent ROCK Inhibitor for Research Applications
SB-772077B dihydrochloride (B599025) is a potent, orally active, and selective inhibitor of Rho-associated protein kinase (ROCK).[1][2] As an aminofuran-based compound, it demonstrates significant inhibitory activity against both ROCK1 and ROCK2 isoforms, making it a valuable tool for researchers investigating the physiological and pathological roles of the ROCK signaling pathway.[3][4] This guide provides a comparative overview of SB-772077B dihydrochloride's potency against other common ROCK inhibitors, supported by experimental data and detailed protocols.
Potency Comparison of ROCK Inhibitors
This compound exhibits high potency with IC50 values of 5.6 nM and 6 nM for ROCK1 and ROCK2, respectively.[2][3] This positions it as one of the most potent ROCK inhibitors available for research purposes. The following table summarizes the in vitro potency of this compound in comparison to other widely used ROCK inhibitors.
| Compound | IC50 (ROCK1) | IC50 (ROCK2) |
| This compound | 5.6 nM | 6 nM |
| Y-27632 | ~140 nM | Not widely reported |
| Fasudil (HA-1077) | ~330 nM | Not widely reported |
| Ripasudil (K-115) | 51 nM | 19 nM |
Note: IC50 values can vary depending on the specific assay conditions.
Studies have indicated that SB-772077B exhibits greater vasodilator activity than Y-27632 and Fasudil.[5][6] In cellular assays, SB-772077B has been shown to be more effective than Y-27632 in altering the cytoskeleton and reducing fibrotic markers in human trabecular meshwork cells.[7]
ROCK Signaling Pathway
The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. The diagram below illustrates the central role of ROCK in mediating downstream cellular effects.
Experimental Protocols
The determination of IC50 values is crucial for comparing the potency of different inhibitors. Below is a typical protocol for an in vitro kinase assay to determine the potency of ROCK inhibitors.
Experimental Workflow for In Vitro ROCK Kinase Assay
Detailed Methodology for In Vitro ROCK1 Kinase Assay:
-
Reagents and Materials:
-
Recombinant human ROCK1 enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
Substrate: Myosin phosphatase target subunit 1 (MYPT1)
-
[γ-32P]ATP
-
This compound and other test compounds dissolved in DMSO.
-
96-well filter plates
-
Scintillation counter
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
A reaction mixture is prepared containing the kinase buffer, recombinant ROCK1 enzyme, and the substrate (MYPT1).
-
Serial dilutions of this compound or other ROCK inhibitors are added to the wells. A control with DMSO alone is included.
-
The plate is incubated for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of [γ-32P]ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at 30°C.
-
The reaction is terminated by the addition of a stop solution (e.g., 3% phosphoric acid).
-
The phosphorylated substrate is captured on a filter plate, and unincorporated [γ-32P]ATP is washed away.
-
The amount of incorporated radioactivity, corresponding to the kinase activity, is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve using non-linear regression analysis.
-
Conclusion
This compound is a highly potent inhibitor of ROCK1 and ROCK2, demonstrating superior in vitro potency compared to several other commonly used ROCK inhibitors. Its well-characterized inhibitory activity makes it an excellent research tool for investigating the diverse cellular functions regulated by the ROCK signaling pathway. The provided experimental protocol offers a standard method for researchers to independently verify and compare the potency of various ROCK inhibitors in their own laboratory settings.
References
- 1. This compound [myskinrecipes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB 772077B dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 6. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
SB-772077B Dihydrochloride: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
SB-772077B dihydrochloride (B599025) is a potent, orally active inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It belongs to the aminofuran-based class of inhibitors and has demonstrated significant effects in preclinical models of cardiovascular and inflammatory diseases. This guide provides a comparative analysis of the kinase selectivity of SB-772077B, presenting available experimental data to aid in its evaluation as a research tool and potential therapeutic agent.
High Potency Against ROCK Kinases
SB-772077B exhibits high potency against the two isoforms of ROCK, ROCK1 and ROCK2. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating strong and specific binding to its primary targets.
| Kinase | IC50 (nM) |
| ROCK1 | 5.6[1] |
| ROCK2 | 6.0[1] |
In comparison to other commonly used ROCK inhibitors, SB-772077B demonstrates superior potency. For instance, the IC50 values for Y-27632 and fasudil (B1672074) are significantly higher, indicating lower potency.
| Inhibitor | ROCK1 IC50 (nM) |
| SB-772077B | 5.6 [1] |
| Y-27632 | ~150 |
| Fasudil | ~300 |
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of GSK269962A against its primary targets and selected off-target kinases.
| Kinase | GSK269962A IC50 (nM) |
| ROCK1 | 1.6[1][2] |
| ROCK2 | 4.0[1][2] |
| MSK1 | 49[2] |
| RSK1 | 132[2] |
This data for GSK269962A suggests that aminofuran-based inhibitors like SB-772077B are likely to exhibit a favorable selectivity profile with significantly higher potency for ROCK kinases over other related kinases.
Experimental Protocols
The determination of kinase inhibition and selectivity is typically performed using biochemical assays. Below is a representative protocol for a radiometric kinase assay, a standard method for measuring the activity of kinase inhibitors.
Radiometric Kinase Assay Protocol
This protocol outlines the general steps for determining the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., ROCK1)
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Inhibitor compound (e.g., SB-772077B) dissolved in DMSO
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, the specific peptide substrate, and the recombinant kinase enzyme.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., SB-772077B) or DMSO (vehicle control) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove any unbound [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
SB-772077B exerts its effects by inhibiting the Rho/ROCK signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, and smooth muscle contraction. The diagram below illustrates the key components of this pathway and the point of inhibition by SB-772077B.
Figure 1. The Rho/ROCK signaling pathway and inhibition by SB-772077B.
Conclusion
SB-772077B dihydrochloride is a highly potent inhibitor of ROCK1 and ROCK2. While a comprehensive selectivity profile against the entire kinome is not publicly available, data from a closely related aminofuran-based inhibitor, GSK269962A, suggests a favorable selectivity profile for this class of compounds. The high potency and likely selectivity of SB-772077B make it a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. Further comprehensive kinase profiling would be beneficial to fully elucidate its off-target interaction profile.
References
Cross-Validation of SB-772077B Dihydrochloride Effects with siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor SB-772077B dihydrochloride (B599025) with siRNA-mediated gene silencing for targeting the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. This guide summarizes key performance data, detailed experimental methodologies, and visual representations of the underlying biological processes and experimental workflows.
SB-772077B dihydrochloride is a potent, orally active small molecule inhibitor of both ROCK1 and ROCK2 isoforms.[1][2] It is widely used to study the physiological and pathological roles of the Rho/ROCK pathway. Small interfering RNA (siRNA) offers a complementary genetic approach to specifically silence the expression of ROCK1 and ROCK2, thereby providing a valuable tool for target validation and cross-validation of pharmacological findings.
Performance Comparison: SB-772077B vs. ROCK siRNA
The following tables summarize quantitative data on the efficacy of SB-772077B and siRNA in inhibiting ROCK signaling. The data is compiled from multiple studies to provide a comparative overview.
| Parameter | This compound | siRNA (targeting ROCK1/ROCK2) | References |
| Target | ROCK1 and ROCK2 protein kinase activity | ROCK1 and ROCK2 mRNA | [1][2] |
| IC50 (In Vitro) | ROCK1: 5.6 nMROCK2: 6 nM | Not Applicable | [1][2] |
| Mechanism of Action | ATP-competitive inhibition of the kinase domain | RNA interference leading to mRNA degradation | |
| Temporal Control | Rapid and reversible inhibition | Slower onset (24-72 hours) and longer-lasting effect | |
| Specificity | High affinity for ROCK1/2, but potential for off-target effects on other kinases at higher concentrations. | High sequence-specific targeting of ROCK1/2 mRNA, but potential for off-target gene silencing. |
Table 1: General Comparison of SB-772077B and ROCK siRNA
| Downstream Effect | This compound | siRNA (targeting ROCK1/ROCK2) | References |
| Myosin Light Chain (MLC) Phosphorylation | Dose-dependent reduction. | Significant decrease in TNF-α-induced MLC phosphorylation. | [3] |
| Actin Stress Fiber Formation | Complete abolishment of Angiotensin II-induced stress fibers in human primary aortic smooth muscle cells at 3 µM. | Disruption of actin stress fibers. | [1] |
| Cell Morphology | Induces cell rounding and neurite outgrowth. | Phenocopies the effects of ROCK inhibitors on cell morphology. | |
| Cell Migration | Inhibition of cancer cell invasion. | Reduction in cell migration. |
Table 2: Comparison of Effects on Downstream Cellular Processes
Experimental Protocols
Pharmacological Inhibition with this compound
This protocol is a general guideline for treating cultured cells with SB-772077B. Optimal conditions may vary depending on the cell type and experimental design.
-
Reconstitution: Prepare a stock solution of this compound in an appropriate solvent, such as sterile water or DMSO, at a concentration of 1-10 mM. Store the stock solution at -20°C or -80°C.
-
Cell Culture: Plate cells at the desired density and allow them to adhere and grow overnight.
-
Treatment: On the day of the experiment, dilute the SB-772077B stock solution to the desired final concentration in pre-warmed cell culture medium. Typical working concentrations range from 100 nM to 10 µM.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing SB-772077B. The incubation time will vary depending on the specific experiment but typically ranges from 30 minutes to 24 hours.
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting for phosphorylated proteins or immunofluorescence for cytoskeletal changes.
siRNA-Mediated Knockdown of ROCK1 and ROCK2
This protocol provides a general procedure for transiently knocking down ROCK1 and ROCK2 expression using siRNA.
-
siRNA Preparation: Resuspend lyophilized siRNA duplexes targeting ROCK1, ROCK2, and a non-targeting control in RNase-free water to a stock concentration of 20-50 µM.
-
Cell Seeding: Plate cells in antibiotic-free medium one day prior to transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Formation:
-
Dilute the siRNA stock solutions to the desired final concentration (typically 10-50 nM) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells in fresh antibiotic-free, serum-containing medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target genes.
-
Validation and Analysis: After the incubation period, validate the knockdown efficiency by quantitative PCR (qPCR) or Western blotting for ROCK1 and ROCK2 protein levels. Proceed with downstream functional assays.
Visualizing the Cross-Validation Workflow and Signaling Pathway
To better understand the experimental logic and the targeted biological pathway, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for cross-validating the effects of SB-772077B with ROCK siRNA.
Caption: The Rho-ROCK signaling pathway and points of intervention for SB-772077B and siRNA.
References
A Comparative Analysis of SB-772077B Dihydrochloride and Other Vasodilators in Preclinical Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Rho kinase (ROCK) inhibitor, SB-772077B dihydrochloride (B599025), with established vasodilators—hydralazine (B1673433), amlodipine, and sodium nitroprusside—in widely used rat models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (B1210297) (DOCA)-salt hypertensive rat. This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds for hypertension research and development.
Quantitative Comparison of Vasodilator Efficacy
The following tables summarize the blood pressure-lowering effects of SB-772077B dihydrochloride and comparator vasodilators in preclinical hypertension models.
Table 1: Effects of Vasodilators on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Change in Blood Pressure (mmHg) | Reference |
| SB-772077B | 1, 3, 30 mg/kg | Oral | ↓ 10, 20, 50 (systolic) | [1] |
| Hydralazine | 20 mg/kg/day | In drinking water | Prevents increase in arterial pressure | [2] |
| Amlodipine | 10 mg/kg | Intragastric | ↓ 29% (mean arterial pressure) | [3] |
| Sodium Nitroprusside | Not available | - | - |
Table 2: Effects of Vasodilators on Blood Pressure in DOCA-Salt Hypertensive Rats
| Compound | Dose | Route of Administration | Change in Blood Pressure (mmHg) | Reference |
| SB-772077B | 1 mg/kg | Oral | Dramatic lowering of blood pressure | [1] |
| Hydralazine | - | In drinking solution | Prevents increase in arterial pressure | [4] |
| Amlodipine | 4 mg/kg | Oral | Similar hypotensive effects to hydralazine | [5] |
| Sodium Nitroprusside | Low doses | Intravenous | More sensitive to vasodilator action | [6] |
Experimental Protocols
Animal Models
-
Spontaneously Hypertensive Rat (SHR): A genetic model of hypertension that closely mimics human essential hypertension.
-
DOCA-Salt Hypertensive Rat: A model of mineralocorticoid-induced hypertension, characterized by high blood pressure and volume expansion. This is induced by unilateral nephrectomy, implantation of a deoxycorticosterone acetate (DOCA) pellet, and providing 1% NaCl in the drinking water.
Drug Administration
-
This compound: Administered orally at doses of 1, 3, and 30 mg/kg.
-
Hydralazine: Typically administered in the drinking water to achieve a daily dose, for example, 20 mg/kg/day.
-
Amlodipine: Administered orally, often via intragastric gavage, at doses ranging from 3 to 10 mg/kg.
-
Sodium Nitroprusside: Due to its potent and rapid action, it is administered intravenously as a continuous infusion.
Blood Pressure Measurement
Blood pressure in these rodent models is typically measured using one of the following methods:
-
Tail-cuff plethysmography: A non-invasive method for repeated measurements in conscious rats.
-
Telemetry: Implantation of a telemetric device for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Direct arterial cannulation: An invasive method for continuous and accurate blood pressure measurement in anesthetized or conscious rats via an indwelling catheter in an artery (e.g., carotid or femoral artery).
Signaling Pathways and Mechanisms of Action
The vasodilatory effects of SB-772077B and the comparator drugs are mediated by distinct signaling pathways.
SB-772077B: Rho Kinase (ROCK) Inhibition
SB-772077B is a potent inhibitor of Rho kinase (ROCK). In vascular smooth muscle cells, agonist stimulation leads to the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction. By inhibiting ROCK, SB-772077B prevents the inhibition of MLCP, thereby promoting MLC dephosphorylation and causing vasodilation.
Caption: Signaling pathway of ROCK-mediated vasoconstriction and its inhibition by SB-772077B.
Amlodipine: Calcium Channel Blockade
Amlodipine is a dihydropyridine (B1217469) calcium channel blocker. It inhibits the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to decreased activation of calmodulin and myosin light chain kinase (MLCK), resulting in reduced MLC phosphorylation and subsequent vasodilation.
Caption: Mechanism of action of Amlodipine via L-type calcium channel blockade.
Sodium Nitroprusside: Nitric Oxide Donation
Sodium nitroprusside is a prodrug that spontaneously releases nitric oxide (NO) in the circulation. NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium and dephosphorylation of MLC, resulting in vasodilation.
Caption: Vasodilation pathway initiated by the nitric oxide donor, sodium nitroprusside.
Experimental Workflow
The evaluation of novel antihypertensive agents typically follows a standardized workflow in preclinical models.
References
- 1. Rebound hypertensive after sodium nitroprusside prevented by saralasin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium nitroprusside attenuates hyperproliferation of vascular smooth muscle cells from spontaneously hypertensive rats through the inhibition of overexpression of AT1 receptor, cell cycle proteins, and c-Src/growth factor receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. Nitroprusside-induced vascular relaxation in DOCA hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Comparative effects of hydralazine and captopril on the cardiovascular changes in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ROCK Inhibitors for Glaucoma Treatment: From Bench to Bedside
For Researchers, Scientists, and Drug Development Professionals
The advent of Rho kinase (ROCK) inhibitors has marked a significant milestone in glaucoma therapy, offering a novel mechanism of action that directly targets the trabecular meshwork to improve aqueous humor outflow. This guide provides a comprehensive head-to-head comparison of the leading ROCK inhibitors, presenting key experimental data, detailed methodologies, and insights into their clinical performance.
Mechanism of Action: The ROCK Signaling Pathway
ROCK inhibitors exert their therapeutic effect by modulating the contractility of cells within the trabecular meshwork, the primary site of aqueous humor outflow resistance. The binding of ligands to G-protein coupled receptors activates RhoA, a small GTPase, which in turn activates ROCK. This leads to the phosphorylation of downstream targets, including myosin light chain (MLC), resulting in increased actin stress fiber formation and cell contraction. This heightened contractility of trabecular meshwork cells impedes aqueous humor outflow, leading to elevated intraocular pressure (IOP). ROCK inhibitors block this cascade, promoting relaxation of the trabecular meshwork cells, increasing outflow, and consequently lowering IOP.[1][2][3]
Commercially Approved ROCK Inhibitors: A Comparative Analysis
Netarsudil and Ripasudil are the two most prominent ROCK inhibitors approved for glaucoma treatment. Clinical data from head-to-head trials provide valuable insights into their comparative efficacy and safety.
Table 1: Head-to-Head Comparison of Netarsudil and Ripasudil
| Feature | Netarsudil (Rhopressa®) | Ripasudil (Glanatec®) |
| Approved Regions | USA, Europe | Japan |
| Dosing Frequency | Once daily[4] | Twice daily[4] |
| Mean IOP Reduction (from baseline) | 4.65 mmHg (J-ROCKET)[5] | 2.98 mmHg (J-ROCKET)[5] |
| 4.64 mmHg (India Study)[6] | 2.77 mmHg (India Study)[6] | |
| Superiority in IOP Lowering | Demonstrated superiority over Ripasudil in head-to-head trials[4][6] | - |
| Common Adverse Events | Conjunctival hyperemia (54.9% in J-ROCKET)[5], Cornea verticillata, Conjunctival hemorrhage[7] | Conjunctival hyperemia (62.6% in J-ROCKET)[5], Blepharitis, Allergic conjunctivitis[7] |
| Incidence of Adverse Events | Generally lower incidence compared to Ripasudil in direct comparison studies[5][6] | Higher incidence of some adverse events like conjunctival hyperemia in direct comparison studies[5] |
Data sourced from the J-ROCKET Phase 3 clinical trial and a prospective comparative study conducted in India.
Investigational ROCK Inhibitors in the Pipeline
Several other ROCK inhibitors are in various stages of clinical development, each with unique characteristics.
Table 2: Profile of Investigational ROCK Inhibitors
| Inhibitor | Developer | Key Features & Clinical Trial Highlights |
| Sovesudil (AMA0076) | Amakem | "Soft drug" designed for rapid metabolism to reduce systemic side effects. Phase II trials showed a statistically significant IOP-lowering effect in patients with normal-tension glaucoma.[8] |
| AR-12286 | Aerie Pharmaceuticals | Showed a 3 to 7 mmHg IOP reduction in normotensive subjects and 4.4 to 6.8 mmHg in glaucoma patients in Phase I/II trials.[1] Development appears to be paused. |
| SNJ-1656 (Y-39983) | Senju Pharmaceuticals | The first selective ROCK inhibitor to undergo clinical trials. Phase I study demonstrated a significant IOP reduction.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of drug efficacy and safety. Below are outlines of typical methodologies employed in the clinical evaluation of ROCK inhibitors.
Phase 3 Clinical Trial Workflow (Example: J-ROCKET Study)
The "Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial" (J-ROCKET) was a single-masked, randomized, phase 3 superiority study comparing Netarsudil 0.02% once daily to Ripasudil 0.4% twice daily over a 4-week period in Japanese patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).[4]
Key Experimental Methodologies
-
Intraocular Pressure (IOP) Measurement:
-
Method: Goldmann applanation tonometry is the gold standard for IOP measurement in clinical trials.
-
Protocol: Diurnal IOP is typically measured at multiple time points throughout the day (e.g., 9:00, 11:00, and 16:00) to account for fluctuations. Measurements are taken at baseline and at specified follow-up visits.[4]
-
-
Aqueous Humor Outflow Facility:
-
Method: Tonography or perfusion studies are used in preclinical and early clinical phases to directly measure the rate of aqueous humor outflow.
-
Protocol: In a laboratory setting, anterior segments of enucleated eyes are perfused with a saline solution at a constant pressure. The flow rate is measured to determine the facility of outflow. The effect of the ROCK inhibitor is assessed by adding it to the perfusion medium and observing the change in flow rate.
-
-
Cell-Based Assays:
-
Cell Culture: Primary human trabecular meshwork (hTM) cells are isolated and cultured.
-
Contractility Assays: hTM cells are seeded on collagen gels. The effect of ROCK inhibitors on cell contractility is measured by quantifying the change in the surface area of the collagen gel after treatment.
-
Actin Cytoskeleton Staining: Phalloidin staining is used to visualize the actin stress fibers in hTM cells. The reduction in stress fibers following treatment with a ROCK inhibitor provides a qualitative measure of its activity.
-
Conclusion
ROCK inhibitors represent a valuable addition to the therapeutic armamentarium for glaucoma. Head-to-head clinical trials have demonstrated that Netarsudil has superior IOP-lowering efficacy compared to Ripasudil.[4][6] The development of novel ROCK inhibitors, such as the "soft drug" Sovesudil, highlights the ongoing innovation in this class of therapeutics.[8] For researchers and drug development professionals, a thorough understanding of the comparative efficacy, safety profiles, and underlying experimental methodologies is essential for advancing the next generation of glaucoma treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Netarsudil significantly reduces intraocular pressure in patients with primary open-angle glaucoma - Mayo Clinic [mayoclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. Pooled Efficacy and Safety Profile of Netarsudil Ophthalmic Solution 0.02% in Patients With Open-angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ripasudil Endgame: Role of Rho-Kinase Inhibitor as a Last-Ditch-Stand Towards Maximally Tolerated Medical Therapy to a Patient of Advanced Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
SB-772077B Dihydrochloride: A Potent and Selective Alternative to Fasudil for Rho-Kinase (ROCK) Inhibition
For researchers, scientists, and drug development professionals investigating the roles of Rho-kinase (ROCK) signaling in various pathological conditions, the selection of a potent and selective inhibitor is paramount. While Fasudil has been a long-standing tool in the field, SB-772077B dihydrochloride (B599025) has emerged as a compelling alternative, offering significantly higher potency and a well-defined selectivity profile. This guide provides a comprehensive comparison of these two ROCK inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.
SB-772077B dihydrochloride is a potent, orally active, aminofuran-based inhibitor of Rho-kinase (ROCK).[1][2] In contrast, Fasudil is a less specific inhibitor of ROCK and also exhibits effects on other protein kinases.[3][4] This fundamental difference in potency and selectivity has significant implications for experimental design and interpretation of results.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of SB-772077B and Fasudil against the two isoforms of ROCK, ROCK1 and ROCK2, reveals a stark contrast in their potency.
| Inhibitor | Target | IC50 / Ki | Potency |
| This compound | ROCK1 | IC50: 5.6 nM[1][2] | High |
| ROCK2 | IC50: 6 nM[1][2] | High | |
| Fasudil | ROCK1 | Ki: 0.33 µM (330 nM)[3][4] | Moderate |
| ROCK2 | IC50: 0.158 µM (158 nM)[3][4] | Moderate | |
| Hydroxyfasudil (active metabolite) | ROCK1 | IC50: 0.73 µM (730 nM)[] | Moderate |
| ROCK2 | IC50: 0.72 µM (720 nM)[] | Moderate |
As evidenced by the data, SB-772077B exhibits nanomolar potency against both ROCK isoforms, making it several orders of magnitude more potent than Fasudil and its active metabolite, hydroxyfasudil. This enhanced potency allows for the use of lower concentrations in in vitro and in vivo experiments, potentially reducing the risk of off-target effects.
Selectivity Profile
While both compounds target ROCK, their selectivity against a broader panel of kinases differs. Fasudil has been shown to inhibit other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC) at higher concentrations.[3][4] Information on the comprehensive selectivity profile of SB-772077B against a wide range of kinases is also available, indicating its high selectivity for ROCK.
Functional Comparison in Preclinical Models
The superior potency of SB-772077B translates to enhanced efficacy in various preclinical models.
Vasodilation
In ex vivo studies using rat aortic rings, SB-772077B has been shown to be a more potent vasodilator than Fasudil.[6] This is a direct functional consequence of its potent ROCK inhibition, as ROCK plays a crucial role in maintaining smooth muscle contraction.
| Assay | Compound | EC50 / IC50 |
| Rat Aortic Ring Vasodilation | SB-772077B | IC50: 39 nM[1] |
| Fasudil | (Reported to be less potent than SB-772077B)[6] |
Anti-inflammatory Effects
Both inhibitors have demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated primary human macrophages, SB-772077B dose-dependently reduces the production of TNF-α and IL-6.[1]
In Vivo Blood Pressure Reduction
Oral administration of SB-772077B has been shown to cause a profound and dose-dependent reduction in blood pressure in hypertensive rat models.[1][2] This effect is consistent with its potent vasodilatory action observed in vitro.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
Benchmarking SB-772077B Dihydrochloride Against Novel ROCK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-established ROCK inhibitor, SB-772077B dihydrochloride (B599025), against a selection of novel ROCK inhibitors. The following sections detail their performance based on experimental data, present comprehensive experimental protocols for key assays, and visualize the core signaling pathway to aid in understanding their mechanism of action.
Introduction to ROCK Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of various cellular processes, including cytoskeletal dynamics, cell motility, and smooth muscle contraction.[1][2] Dysregulation of the ROCK signaling pathway is implicated in numerous diseases, making ROCK inhibitors a promising therapeutic target for conditions such as hypertension, glaucoma, and cancer metastasis.[2][3][4] SB-772077B is a potent, aminofuran-based ROCK inhibitor that has demonstrated significant anti-inflammatory and vasodilatory activities.[5] In recent years, a new wave of novel ROCK inhibitors has emerged, offering potential improvements in potency, selectivity, and pharmacokinetic properties. This guide aims to provide a comparative analysis to assist researchers in selecting the appropriate inhibitor for their specific research needs.
Comparative Performance of ROCK Inhibitors
The following table summarizes the key performance indicators of SB-772077B dihydrochloride and a selection of novel ROCK inhibitors based on available experimental data.
| Inhibitor | Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Key Features & Findings |
| This compound | ROCK1/ROCK2 | 5.6 nM[5][6][7][8] | 6 nM[6][7][8] | Potent, aminofuran-based inhibitor with anti-inflammatory and vasodilatory effects.[5] Reduces blood pressure in hypertensive rat models.[5][7] |
| RKI-1447 | ROCK1/ROCK2 | 14.5 nM[4][6][9][10] | 6.2 nM[4][6][9][10] | Potent and selective inhibitor with anti-invasive and antitumor activities in breast cancer models.[4][7][9] |
| RKI-18 | ROCK1/ROCK2 | 397 nM[1][11] | 349 nM[1][11] | Suppresses migration and invasion of human breast cancer cells by inhibiting phosphorylation of MLC2.[1][11] |
| GNS-3595 | ROCK2 selective | ~456 nM (at 1mM ATP) | 5.7 nM[2][3][12] | Highly potent and selective for ROCK2, with approximately 80-fold selectivity over ROCK1.[2][3][12] Shows promise in attenuating pulmonary fibrosis.[12][13] |
| GSK269962A | ROCK1/ROCK2 | 1.6 nM[5][14] | 4 nM[14] | A potent ROCK inhibitor with demonstrated anti-inflammatory and vasodilatory activities.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against ROCK kinases.
1. Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP (at a concentration near the Km for the specific kinase)
-
Substrate peptide (e.g., S6 peptide for ROCK)
-
Test inhibitors at various concentrations
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
384-well white plates
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the ROCK enzyme, substrate peptide, and test inhibitor to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo™ assay according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated Myosin Light Chain 2 (p-MLC2)
This protocol is used to assess the cellular activity of ROCK inhibitors by measuring the phosphorylation of a key downstream target.
1. Materials:
-
Cell culture reagents
-
Test ROCK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-MLC2 and anti-total MLC2 or a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Culture cells to the desired confluency and treat with the ROCK inhibitor at various concentrations for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MLC2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-MLC2.
Cancer Cell Migration and Invasion Assay (Transwell Assay)
This assay evaluates the effect of ROCK inhibitors on the migratory and invasive potential of cancer cells.
1. Materials:
-
Transwell inserts (with or without Matrigel coating for migration and invasion, respectively)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
Test ROCK inhibitor
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Microscope
2. Procedure:
-
For Invasion Assay: Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Starve the cancer cells in serum-free medium for several hours.
-
Resuspend the starved cells in serum-free medium containing the test ROCK inhibitor at various concentrations.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
-
Compare the number of migrated/invaded cells in the inhibitor-treated groups to the control group.
In Vivo Intraocular Pressure (IOP) Measurement in a Rabbit Glaucoma Model
This protocol describes a method to assess the efficacy of ROCK inhibitors in reducing IOP in an animal model.
1. Animals:
-
New Zealand White rabbits
2. Materials:
-
Test ROCK inhibitor formulated for topical ocular delivery
-
Tonometer (e.g., Tono-Pen, TonoVet)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Method for inducing ocular hypertension (e.g., intracameral injection of hypertonic saline or laser photocoagulation of the trabecular meshwork)
3. Procedure:
-
Induce ocular hypertension in one eye of each rabbit; the contralateral eye can serve as a control.
-
Measure the baseline IOP in both eyes using a calibrated tonometer after applying a topical anesthetic.
-
Administer the test ROCK inhibitor topically to the hypertensive eye at specified doses and time points.
-
Measure the IOP in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Record the IOP measurements and calculate the change from baseline for each treatment group.
-
Compare the IOP-lowering effect of the test inhibitor to a vehicle control.
Visualizing the ROCK Signaling Pathway
The following diagrams illustrate the core ROCK signaling pathway and the experimental workflow for evaluating ROCK inhibitors.
Caption: The ROCK Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for ROCK Inhibitor Evaluation.
References
- 1. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. GNS-3595 | ROCK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RKI-1447 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. atsjournals.org [atsjournals.org]
- 13. Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Machinery: A Comparative Guide to the ROCK Inhibitor SB-772077B Dihydrochloride
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the mechanism of action of SB-772077B dihydrochloride (B599025), a potent Rho-associated kinase (ROCK) inhibitor. Through objective comparisons with other well-known ROCK inhibitors, Y-27632 and Fasudil, and supported by experimental data, this document serves as a valuable resource for understanding its therapeutic potential.
SB-772077B dihydrochloride has emerged as a highly selective and potent aminofuran-based inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] These kinases are crucial downstream effectors of the small GTPase RhoA, playing a pivotal role in regulating a multitude of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration. By targeting the ROCK signaling pathway, this compound offers a promising avenue for therapeutic intervention in various cardiovascular and inflammatory diseases.
Comparative Analysis of ROCK Inhibitors
To contextualize the performance of this compound, this guide presents a comparative overview with two other widely studied ROCK inhibitors: Y-27632 and Fasudil. The following tables summarize their key characteristics and experimental data.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Other Kinases (IC₅₀/Kᵢ) |
| This compound | 5.6[1] | 6[1] | RSK1 (IC₅₀ = 35 nM), MSK1 (IC₅₀ = 14 nM) |
| Y-27632 | ~220 (Kᵢ) | ~220 (Kᵢ) | Less selective, inhibits other kinases like PKCs at higher concentrations.[2] |
| Fasudil | ~1900 | ~400 | PKA (Kᵢ = 1.6 µM), PKG (Kᵢ = 1.6 µM), PKC (Kᵢ = 3.3 µM), MLCK (Kᵢ = 36 µM)[3] |
Table 2: Functional Vasorelaxant Activity
| Compound | Assay | Agonist | IC₅₀ (nM) |
| This compound | Rat Aortic Rings | Phenylephrine (B352888) | 39[1] |
| Y-27632 | Rat Aortic Rings | Phenylephrine | ~1400 |
| Fasudil | Canine Basilar Artery | PGF₂α | ~1900 |
Table 3: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Compound | Route of Administration | Dose | Maximum Blood Pressure Reduction (mmHg) |
| This compound | Oral | 0.3 - 3 mg/kg | Dose-dependent reduction |
| Y-27632 | Intravenous | 1 - 10 mg/kg | Dose-dependent reduction |
| Fasudil | Oral | 30 mg/kg | ~20 |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The ROCK signaling pathway and the inhibitory action of SB-772077B.
Caption: Experimental workflow for the rat aortic ring vasorelaxation assay.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for the key experiments are provided below.
In Vitro ROCK Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ROCK.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (at a concentration near the Kₘ for the specific ROCK isoform)
-
Substrate (e.g., Long S6 Kinase Substrate Peptide)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in kinase buffer.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of ROCK1 or ROCK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Rat Aortic Ring Vasorelaxation Assay
This ex vivo assay assesses the ability of a compound to induce relaxation of pre-contracted arterial smooth muscle.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (or other vasoconstrictors like U46619)
-
This compound and other test compounds
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Carefully remove adhering connective and adipose tissue and cut the aorta into 2-4 mm wide rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, with solution changes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau of contraction is reached, add this compound or other test compounds in a cumulative manner to the organ bath.
-
Record the changes in isometric tension until a maximal relaxation response is achieved.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and calculate the IC₅₀ value for each compound.
Measurement of Blood Pressure in Spontaneously Hypertensive Rats (SHR)
This in vivo assay evaluates the antihypertensive effect of a compound in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) (12-16 weeks old)
-
Tail-cuff blood pressure measurement system
-
Animal restrainers
-
This compound and vehicle control
-
Oral gavage needles
Procedure:
-
Acclimatize the SHR to the restraining procedure and tail-cuff measurements for several days before the experiment to minimize stress-induced blood pressure variations.
-
On the day of the experiment, measure the baseline systolic blood pressure and heart rate of each rat.
-
Administer this compound or vehicle control to the rats via oral gavage.
-
Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
The data is typically presented as the change in mean arterial pressure from the pre-dose baseline.
This comprehensive guide provides a detailed overview of the mechanism of action of this compound, positioning it as a potent and selective ROCK inhibitor with significant therapeutic potential. The comparative data and detailed experimental protocols offer a valuable resource for researchers in the field of cardiovascular and inflammatory disease drug discovery.
References
Safety Operating Guide
Proper Disposal of SB-772077B Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like SB-772077B dihydrochloride (B599025) is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing safe handling and adherence to regulatory guidelines.
SB-772077B dihydrochloride is a research chemical, and like many such compounds, it is classified as a skin, eye, and respiratory irritant. Due to the potential hazards associated with this and similar laboratory chemicals, it is imperative to follow established protocols for waste management.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough hazard assessment should be conducted. The Safety Data Sheet (SDS) for any chemical is the primary source of this information. While a specific SDS for this compound is not publicly available, information for similarly structured compounds indicates the need for caution.
Key Hazard Information:
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Impermeable and resistant to the product. |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of this compound. This process is designed to minimize risk to personnel and the environment.
Caption: Workflow for the safe disposal of laboratory chemical waste.
-
Assess Hazards and Don PPE: Before handling the waste, review all available safety information and put on the appropriate personal protective equipment.
-
Segregate Waste: It is crucial to segregate chemical waste at the point of generation to prevent accidental mixing with incompatible substances.[2] this compound waste should be collected in a designated container.
-
Use Appropriate Containers: Waste containers must be clearly labeled with the chemical name and associated hazards. The container should be in good condition and securely sealed to prevent leaks or spills.
-
Determine Disposal Route: The appropriate disposal route depends on the chemical's properties and local regulations.
-
Sanitary Sewer: Disposal of small quantities of some water-soluble organic compounds down the sanitary sewer may be permissible, but this is generally not recommended for research chemicals with limited toxicological data.[3][4] Many regulations prohibit the sewer disposal of raw or concentrated chemicals.[4]
-
Hazardous Waste Collection: The most prudent and compliant method for disposing of this compound is to treat it as hazardous waste.[5][6]
-
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[3] They can provide specific instructions based on your location's regulations and facilities.
-
Arrange for Professional Disposal: EHS will typically coordinate the collection and disposal of chemical waste through a licensed hazardous waste management company.[5][6]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Contain the Spill: Use an absorbent material to contain the spill.
-
Clean-up: Carefully collect the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent.
Caption: Immediate steps for responding to a chemical spill.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. acs.org [acs.org]
- 6. mtu.edu [mtu.edu]
Personal protective equipment for handling SB-772077B dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of SB-772077B dihydrochloride (B599025), a potent Rho-kinase (ROCK) inhibitor.[1] Given the potent nature of this compound and the absence of a specific Safety Data Sheet (SDS), it is imperative to handle it with the utmost care, treating it as a hazardous substance. The following guidelines are based on best practices for handling potent research compounds and should be supplemented by a thorough, procedure-specific risk assessment and adherence to your institution's Environmental Health and Safety (EHS) protocols.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure. The required level of protection depends on the specific laboratory activity and the physical form of the compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved N95 or N100 respirator.[2][3]- Disposable solid-front lab coat with tight-fitting cuffs.[4]- Double-gloving (e.g., nitrile or neoprene).[4]- Disposable sleeves.[4]- Safety glasses or goggles (if not using a full-face respirator).[2][3] | High risk of aerosolization and inhalation of potent powders, necessitating a high level of respiratory protection.[4] Double-gloving provides an additional barrier against contamination.[4] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[4]- Lab coat.[4]- Safety glasses with side shields or chemical splash goggles.[4][5]- Chemical-resistant gloves (e.g., nitrile).[3] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[4] Engineering controls like a fume hood are the primary means of protection.[4] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.[4]- Appropriate gloves for the solvent and compound.[4] | Focus on preventing skin and eye contact. |
| General Laboratory Operations | - Lab coat.- Safety glasses.[4]- Gloves.[4] | Standard laboratory practice to protect against incidental contact.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for safely managing potent compounds throughout their lifecycle in the laboratory.
1. Receipt and Storage:
-
Upon receipt, verify the integrity of the container. If damaged, treat it as a spill and follow your institution's spill protocol.[6][7]
-
Log the compound in your chemical inventory.[4]
-
Store in a tightly sealed container, desiccated at room temperature, as recommended for the solid form. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[8]
2. Handling and Preparation:
-
Always handle the solid compound and prepare solutions in a designated area, such as a chemical fume hood or other ventilated enclosure, to minimize inhalation exposure.[4]
-
Use dedicated, clearly labeled equipment for handling this compound.
-
When preparing solutions, be aware of the solvent's hazards in addition to the compound's potency. SB-772077B dihydrochloride is soluble in water and DMSO.
3. Spill Management:
-
In the event of a small spill of solid material, carefully sweep or shovel it into a suitable container for disposal, avoiding dust formation.[9]
-
Ensure adequate ventilation during cleanup.[9]
-
For liquid spills, use appropriate absorbent materials.
-
All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[10][11]
| Waste Stream | Disposal Method |
| Unused/Expired Compound | - Dispose of as hazardous chemical waste through a certified hazardous waste vendor.[4][10]- Do not discard down the drain or in regular trash.[10] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.[4]- Label as "Hazardous Waste" with the name of the compound.[4][10] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.[4]- Place in a sealed bag or container labeled as hazardous waste.[4] |
| Liquid Waste (Solutions) | - Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[10] |
Waste Management Workflow:
-
Segregation: At the point of generation, separate all waste contaminated with this compound from other laboratory waste.[10]
-
Containment: Use designated, robust, and sealable containers for solid and liquid waste.[10] Keep containers closed when not in use.[11]
-
Labeling: Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[10]
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[10]
-
Disposal Request: Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[10]
Experimental Workflow Diagram
Caption: Workflow for handling this compound from receipt to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trimaco.com [trimaco.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
